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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery The introduction of fluorine into bioactive molecules represents a paradigm-shifting strategy in medicinal chemistry. The unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine into bioactive molecules represents a paradigm-shifting strategy in medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][] Fluorinated amino acids, in particular, are of significant interest as they can be incorporated into peptides and small molecule therapeutics to enhance their pharmacological profiles.[1][3] This guide provides a comprehensive technical overview of a novel fluorinated amino acid derivative, Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate, a compound of interest for researchers and professionals in drug development.

Molecular Architecture and Stereochemical Complexity

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate possesses a multifaceted chemical structure, integrating several key functional groups that are pivotal to its chemical and biological properties. The molecule is a derivative of a six-carbon hexanoic acid backbone. At the C2 position, an amino group is acylated with a benzoyl group, a common protecting group in peptide synthesis that can also contribute to biological activity.[4][5] The C5 position features a hydroxyl group, introducing a chiral center and the potential for hydrogen bonding. Most notably, the terminal C6 position is geminally difluorinated, a modification known to significantly alter the electronic properties of adjacent functional groups and enhance metabolic stability.

The presence of at least two chiral centers (at C2 and C5) implies the existence of multiple stereoisomers. The specific stereochemistry will be critical in determining the molecule's interaction with chiral biological macromolecules, and thus its ultimate pharmacological activity.

Physicochemical and Spectroscopic Profile

While specific experimental data for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is not extensively available in the public domain, we can predict its key physicochemical and spectroscopic properties based on the analysis of its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₄H₁₇F₂NO₄Based on chemical structure
Molecular Weight 317.29 g/mol Based on chemical structure
Appearance White to off-white solidTypical for similar organic compounds
Melting Point 120-150 °CBroad range due to potential for multiple crystalline forms and stereoisomers
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.The presence of polar functional groups is offset by the aromatic ring and the fluorinated alkyl chain.
pKa (Carboxylic Acid) 3.5 - 4.5Typical range for α-amino acids with N-protection.
pKa (Amide N-H) 18-20Standard pKa for an amide proton.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers. Key predicted signals include:

    • A doublet of doublets for the proton at C2, coupled to the protons on C3.

    • A multiplet for the proton at C5, coupled to the protons on C4 and the proton of the hydroxyl group.

    • A triplet of doublets for the proton of the CHF₂ group, with a large geminal coupling to the two fluorine atoms and a smaller vicinal coupling to the proton at C5.

    • A singlet for the methyl ester protons.

    • Aromatic protons of the benzoyl group appearing in the downfield region.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the 14 carbon atoms. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[6] A single signal, split into a doublet of doublets by the geminal proton and the vicinal proton on C5, is expected for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretches of the ester and amide, the C-F stretches of the difluoromethyl group, and the O-H stretch of the hydroxyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺.

Proposed Synthetic Strategy

A plausible and efficient synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate can be designed based on established methodologies for the synthesis of fluorinated and β-hydroxy amino acids.[7][8] The following is a proposed multi-step synthetic protocol.

Synthetic Workflow Diagram

G A Starting Material: Protected Glutamic Acid Derivative B Reduction to Aldehyde A->B  e.g., DIBAL-H C Difluoromethylation B->C  e.g., TMSCF₂H / CsF D Aldol-type Addition C->D  with a protected glycine enolate E N-Benzoylation D->E  Benzoyl Chloride, Base F Esterification E->F  Methanol, Acid Catalyst G Final Product: Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate F->G  Purification cluster_0 Cell Membrane Receptor Target Protein (e.g., Enzyme, Receptor) Downstream Downstream Signaling (Modulated) Receptor->Downstream Signal Transduction Compound Methyl 2-(benzoylamino)-6,6-difluoro- 5-hydroxyhexanoate Compound->Receptor Binding Biological_Effect Biological Effect (e.g., Inhibition of Cell Proliferation, Anti-inflammatory Response) Downstream->Biological_Effect

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Exploratory

Unveiling the Potential Mechanism of Action of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Fluorinated Amino Acid Derivative with Therapeutic Promise Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a synthetic, modified amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Fluorinated Amino Acid Derivative with Therapeutic Promise

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a synthetic, modified amino acid derivative characterized by several key functional groups that suggest significant potential for biological activity. While the precise mechanism of action for this specific molecule is not yet fully elucidated in published literature[1], its structural features—a gem-difluoro moiety, a hydroxyl group, and an N-benzoyl group—provide a strong basis for formulating hypotheses regarding its interactions within biological systems. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy of drug candidates[2][3][4][5]. This guide will synthesize current knowledge on analogous fluorinated and modified amino acids to propose a plausible mechanism of action for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate and to provide a comprehensive framework for its investigation in biological assays.

The strategic placement of a gem-difluoro group at the 6-position can significantly alter the molecule's electronic properties and resistance to metabolic degradation, particularly by cytochrome P450 enzymes[6][7]. This modification can block metabolic "hotspots" and increase the compound's half-life in vivo[8][9]. The hydroxyl group at the 5-position introduces a potential site for hydrogen bonding, which could be critical for specific interactions with biological targets such as enzymes or receptors[1][10][11]. Furthermore, the N-benzoyl group can influence the molecule's hydrophobicity and steric profile, potentially enhancing its affinity for target proteins[12].

Given these structural attributes, Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a compelling candidate for investigation as a therapeutic agent, with potential applications in oncology, infectious diseases, and inflammatory disorders. This document will delve into a hypothesized mechanism of action, supported by detailed experimental protocols and data presentation strategies, to guide researchers in uncovering the full therapeutic potential of this novel compound.

Proposed Mechanism of Action: A Multi-faceted Approach to Cellular Disruption

Based on the known biological activities of structurally related fluorinated amino acid derivatives, we propose that Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate may exert its biological effects through one or more of the following mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in critical cellular processes. The amino acid backbone suggests potential targeting of enzymes involved in amino acid metabolism or utilization, while the fluorinated and benzoylated structure could confer inhibitory activity against other enzyme classes.

  • Disruption of Protein-Protein Interactions: The modified amino acid structure could allow it to act as a mimetic of a natural amino acid, thereby interfering with essential protein-protein interactions within signaling pathways.

  • Induction of Apoptosis: In the context of anticancer activity, the compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

  • Antimicrobial Activity: The compound may exhibit direct antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with other vital microbial processes.

The following sections will explore these proposed mechanisms in greater detail and provide the necessary experimental frameworks for their validation.

Hypothesized Signaling Pathway: Interference with a Pro-Survival Kinase Cascade

A plausible mechanism of action, particularly in an oncological context, is the inhibition of a pro-survival signaling pathway. Many fluorinated small molecules have been developed as potent kinase inhibitors[13]. We hypothesize that Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate could act as an inhibitor of a key kinase, such as Akt (Protein Kinase B), which is a central node in pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Compound Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate Compound->Akt Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a series of well-defined biological assays are recommended. The following protocols provide a starting point for researchers.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the compound's effect on cell proliferation and survival.

a) MTT Assay for Cell Viability

  • Objective: To assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with a serial dilution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) LDH Release Assay for Cytotoxicity

  • Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assays

To determine if the compound induces programmed cell death.

a) Annexin V/Propidium Iodide (PI) Staining

  • Objective: To differentiate between apoptotic, necrotic, and live cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.

b) Caspase Activity Assay

  • Objective: To measure the activity of caspases, which are key proteases in the apoptotic cascade.

  • Protocol:

    • Treat cells with the compound as described above.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3/7).

    • Measure the fluorescence using a microplate reader.

    • Quantify caspase activity relative to a vehicle-treated control.

Enzyme Inhibition Assays

To directly assess the compound's ability to inhibit specific enzymes.

a) In Vitro Kinase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the activity of a specific kinase (e.g., Akt).

  • Protocol:

    • In a 96-well plate, combine the purified kinase, a kinase-specific substrate, and ATP.

    • Add a serial dilution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

    • Incubate the reaction at 30°C for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or a radiometric assay).

    • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing

To evaluate the compound's potential as an antimicrobial agent.

a) Broth Microdilution Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Protocol:

    • Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Identification cluster_3 Antimicrobial Potential Cell_Viability Cell Viability Assays (MTT, LDH) Apoptosis_Assays Apoptosis Assays (Annexin V/PI, Caspase Activity) Cell_Viability->Apoptosis_Assays If cytotoxic Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Apoptosis_Assays->Enzyme_Inhibition Elucidate upstream targets Antimicrobial_Assays Antimicrobial Susceptibility (MIC Determination) Compound Test Compound Compound->Cell_Viability Compound->Antimicrobial_Assays

Figure 2: A tiered workflow for investigating the biological activity.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Biological Activity
Assay TypeCell Line / Microbial StrainEndpointResult (e.g., IC50, MIC)
Cytotoxicity
MTT AssayHuman Cancer Cell Line (e.g., MCF-7)IC50 (µM)Experimental Value
LDH Release AssayHuman Cancer Cell Line (e.g., MCF-7)EC50 (µM)Experimental Value
Apoptosis
Annexin V/PIHuman Cancer Cell Line (e.g., MCF-7)% Apoptotic CellsExperimental Value
Caspase-3/7 ActivityHuman Cancer Cell Line (e.g., MCF-7)Fold IncreaseExperimental Value
Enzyme Inhibition
Kinase AssayPurified Akt KinaseIC50 (µM)Experimental Value
Antimicrobial Activity
Broth MicrodilutionStaphylococcus aureus (ATCC 29213)MIC (µg/mL)Experimental Value
Broth MicrodilutionEscherichia coli (ATCC 25922)MIC (µg/mL)Experimental Value

Metabolic Stability Assessment

The gem-difluoro group is anticipated to enhance metabolic stability. This can be experimentally verified.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

  • Protocol:

    • Incubate Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (typically at 1 µM) with HLM in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Determine the rate of disappearance by plotting the natural logarithm of the percentage of the remaining parent compound against time. Calculate t½ and CLint.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for investigating the mechanism of action of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. The proposed mechanisms, centered on enzyme inhibition and the induction of apoptosis, are grounded in the established roles of its key structural motifs in medicinal chemistry. The detailed experimental protocols offer a clear path for researchers to systematically evaluate its biological activity.

Future research should focus on a broad screening of the compound against a panel of kinases and other relevant enzymes to identify its primary molecular target(s). Elucidation of the precise binding mode through techniques such as X-ray crystallography would provide invaluable insights for structure-activity relationship (SAR) studies and the rational design of more potent analogs. Furthermore, in vivo studies in relevant animal models will be essential to validate the therapeutic potential of this promising compound. The combination of its unique structural features suggests that Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a molecule of significant interest, warranting thorough investigation by the scientific community.

References

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  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
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  • Rahbar, M. R., et al. (2024). Rational designing and synthesizing an antimicrobial peptide from bovine milk casein and evaluating its biological properties. Scientific Reports, 14(1), 1-13.
  • Koenigs, R. M., et al. (2020). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Organic Letters, 22(18), 7248-7252.
  • Abdel-Aal, A. M., El-Sayed, W. A., & El-Ashry, E. S. H. (2014). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)
  • Ishida, H., et al. (2024). Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. PLOS ONE, 19(3), e0299891.
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Foundational

A Comprehensive Technical Guide to the Safety and Toxicological Profile of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Preamble: Navigating the Data Gap for Novel Chemical Entities In the landscape of drug discovery and chemical research, scientists are frequently confronted with novel molecules for which comprehensive safety and toxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists are frequently confronted with novel molecules for which comprehensive safety and toxicity data are not yet established. Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate represents such a case—a structurally distinct molecule with potential applications as a pharmaceutical intermediate.[1] The absence of a pre-existing Safety Data Sheet (SDS) or a robust toxicological profile necessitates a structured, predictive approach to hazard assessment.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a logical framework for evaluating the potential risks associated with a data-poor compound. By integrating principles of in silico toxicology, established regulatory guidelines, and a tiered testing strategy, we will construct a comprehensive safety and toxicity profile. This document serves as both a predictive assessment of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate and a methodological blueprint for the safety evaluation of other novel chemical entities.

Chemical Identity and Physicochemical Characteristics

A thorough understanding of a molecule's identity is the foundation of any safety assessment.

1.1 Nomenclature and Structure

  • Systematic Name: Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

  • Molecular Formula: C₁₄H₁₇F₂NO₄

  • Molecular Weight: 317.29 g/mol

  • Chemical Structure:

    • A hexanoic acid backbone esterified with a methyl group.

    • A benzoylamino group at the C-2 position.

    • A hydroxyl group at the C-5 position.

    • A geminal difluoro group at the C-6 position.[1]

The presence of fluorine atoms is significant, as it can enhance metabolic stability and lipophilicity, potentially influencing the compound's biological interactions and pharmacokinetic profile.[1][2]

1.2 Predicted Physicochemical Properties

For novel compounds, physicochemical properties are often estimated using computational models until experimental data can be generated. These properties are critical for predicting bioavailability, environmental fate, and potential exposure routes.

PropertyPredicted Value/CharacteristicSignificance in Safety Assessment
Physical State Solid / Crystalline Substance[1]Influences dust inhalation risk and handling procedures.
Water Solubility Moderately Soluble (Predicted)The hydroxyl and ester groups suggest some water solubility[1], which is crucial for assessing aquatic toxicity and systemic distribution.
logP (Octanol-Water Partition Coefficient) 0.980 (Estimated for similar structure: methyl 2-hydroxyhexanoate)[3]Indicates potential for bioaccumulation and ability to cross biological membranes. A low-to-moderate logP suggests limited bioaccumulation potential.
Boiling Point Not DeterminedImportant for assessing risk of vapor inhalation at elevated temperatures.
Vapor Pressure Not DeterminedLow volatility is expected due to its molecular weight and polar functional groups, minimizing inhalation risk at ambient temperatures.

Regulatory Framework and Hazard Communication

Standardized hazard communication is essential for ensuring laboratory safety worldwide. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the international framework for this communication.[4][5][6][7] An SDS is the primary output of this system, conveying critical safety information.[8] This guide will build a provisional SDS based on predictive methods, grounded in the GHS framework.

Predictive Hazard Assessment: An In Silico Approach

In the absence of experimental data, in silico (computational) toxicology provides a powerful, first-tier method for hazard identification.[9][10][11] This approach uses the chemical's structure to predict its potential toxic effects based on data from structurally similar compounds.[12]

Workflow for In Silico Toxicity Screening

The following diagram illustrates a logical workflow for the computational assessment of a novel chemical entity.

G cluster_0 Step 1: Data Input cluster_1 Step 2: Model Application cluster_2 Step 3: Endpoint Prediction cluster_3 Step 4: Hazard Classification Input Chemical Structure (SMILES/InChI) QSAR QSAR Models (Quantitative Structure-Activity Relationship) Input->QSAR Alerts Structural Alerts (Toxicophore Identification) Input->Alerts ReadAcross Read-Across (Analog Identification) Input->ReadAcross Health Health Hazards - Mutagenicity - Carcinogenicity - Skin/Eye Irritation - Acute Toxicity (LD50) QSAR->Health Eco Environmental Hazards - Aquatic Toxicity - Persistence QSAR->Eco Alerts->Health ReadAcross->Health ReadAcross->Eco GHS GHS Classification & Provisional SDS Generation Health->GHS Eco->GHS

Caption: Workflow for in silico predictive toxicology assessment.

3.1 Analysis of Structural Alerts

The structure of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate contains several functional groups that warrant consideration:

  • Benzamide Moiety: Amide functionalities can sometimes be associated with skin sensitization.

  • Aromatic Ring (Benzoyl group): While unsubstituted benzene rings are common, they are a core feature in many molecules with toxicological profiles.

  • Aliphatic Hydroxyl Group: Generally considered low toxicity but can influence metabolic pathways.

  • Geminal Difluoro Group: Fluorination at this position is expected to block metabolic oxidation, potentially increasing the compound's half-life. This stability is often a desirable trait in drug candidates but requires careful toxicological evaluation.

3.2 Predicted Toxicological Endpoints

Based on common in silico models, the following table summarizes the likely hazard profile. These are predictions and must be confirmed experimentally.

Toxicological EndpointGHS Hazard Category (Predicted)Rationale & Commentary
Acute Oral Toxicity Category 4 (Harmful if swallowed)Predicted based on general toxicity of complex organic molecules. This is a conservative starting assumption.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The presence of multiple functional groups warrants a classification of potential irritant until proven otherwise.[13]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Chemicals that are skin irritants are often eye irritants as well.[14]
Respiratory/Skin Sensitization May cause an allergic skin reaction (Category 1)The benzamide structure could potentially act as a hapten, triggering an immune response.[15]
Germ Cell Mutagenicity Not ClassifiedNo obvious structural alerts for mutagenicity (e.g., nitroaromatics, aromatic amines) are present. In vitro testing is required for confirmation.
Carcinogenicity Not ClassifiedNo data available. Carcinogenicity assessment requires long-term animal studies.
Reproductive Toxicity Not ClassifiedNo data available.

Proposed Experimental Toxicity Testing Strategy

Should this compound proceed in development, a structured, tiered approach to experimental testing is required to validate the in silico predictions and build a robust safety profile. This strategy aligns with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and prioritizes animal welfare.[16][17][18][19]

Tiered Toxicity Testing Workflow

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Vitro & Physicochemical PChem Physicochemical (Solubility, logP) Tier1->PChem Ames Bacterial Mutagenicity (Ames Test - OECD 471) Tier1->Ames Cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Tier1->Cyto Tier2 Tier 2: Acute In Vivo AcuteOral Acute Oral Toxicity (OECD 425 - Up-and-Down) Tier2->AcuteOral Dermal Acute Dermal Toxicity (OECD 402) Tier2->Dermal Tier3 Tier 3: Repeated Dose & Specific Toxicity Subchronic 28-Day or 90-Day Repeated Dose Study (OECD 407/408) Tier3->Subchronic Repro Reproductive/Developmental Toxicity Screening (OECD 421) Tier3->Repro PChem->Tier2 Ames->Tier2 Cyto->Tier2 AcuteOral->Tier3 Dermal->Tier3

Caption: A tiered approach for experimental toxicity testing.

4.1 Experimental Protocol: Acute Oral Toxicity (OECD 425)

This protocol is chosen to estimate the LD₅₀ while minimizing the use of animals, in line with modern ethical standards.[20]

Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.

Methodology (Up-and-Down Procedure):

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), as testing in one sex is often sufficient.[20] Animals should be young adults, healthy, and acclimated to laboratory conditions (22°C ± 3°C, 50-60% humidity, 12h light/dark cycle).[20]

  • Dose Selection:

    • Conduct a sighting study (limit test) by dosing a single animal at 2000 mg/kg.

    • If the animal survives, the LD₅₀ is considered >2000 mg/kg, and further testing may not be necessary for GHS classification.[20]

    • If the animal dies, the main study is initiated at a lower starting dose (e.g., 300 mg/kg).

  • Dosing Procedure:

    • Administer the test substance by oral gavage in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Dose a single animal at the selected starting dose.

  • Observation and Dose Adjustment:

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a lower level (e.g., decrease by a factor of 1.78).

    • If the animal dies, the next animal is dosed at a higher level (e.g., increase by a factor of 1.78).

  • Study Termination: The study continues sequentially until a stopping criterion is met (e.g., a specified number of reversals in outcome). The LD₅₀ and confidence intervals are then calculated using maximum likelihood methods.

  • Clinical Observations: All animals are observed for signs of toxicity (changes in skin, fur, eyes, behavior, etc.) for at least 14 days post-dosing. Record body weights and conduct a gross necropsy on all animals at the end of the study.

Provisional Safety Data Sheet (SDS) Sections

Based on the predictive assessment, the following guidelines should be adopted for handling Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in a research setting.

  • Section 4: First-Aid Measures

    • Inhalation: Remove person to fresh air. If respiratory symptoms occur, seek medical attention.[13][14]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13][21]

  • Section 7: Handling and Storage

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[21]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]

  • Section 8: Exposure Controls/Personal Protection

    • Engineering Controls: Use in a chemical fume hood to maintain exposure levels below any established limits.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Conclusion and Path Forward

This technical guide establishes a foundational safety and toxicity profile for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate through a state-of-the-art predictive framework. The in silico analysis suggests that the compound should be handled as a potential skin and eye irritant, a possible skin sensitizer, and harmful if swallowed.

Crucially, this profile is predictive. It serves as an essential tool for risk mitigation in a research setting but does not replace experimental validation. The tiered testing strategy outlined provides a clear, efficient, and ethically responsible path forward for generating the empirical data required for a definitive risk assessment. As research on this and other novel molecules progresses, this integrated approach of predictive modeling followed by targeted experimental validation will be paramount in ensuring the safety of researchers and the integrity of drug development programs.

References

  • International Labour Organization. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

  • Wikipedia. Globally Harmonized System of Classification and Labelling of Chemicals. [Link]

  • United Nations Economic Commission for Europe. Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Eleventh Revised Edition. [Link]

  • United Nations Economic Commission for Europe. About the GHS. [Link]

  • GHS Taiwan. Introduction of GHS. [Link]

  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. Test No. 452: Chronic Toxicity Studies. [Link]

  • PMC. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. [Link]

  • ResearchGate. In silico tools for toxicity prediction. [Link]

  • PMC. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]

  • MDPI. Framework for In Silico Toxicity Screening of Novel Odorants. [Link]

  • US EPA. How EPA Assesses Chemical Safety. [Link]

  • US EPA. EPA's Review Process for New Chemicals. [Link]

  • Convergence Consulting LLC. The EPA's Updated Risk Management Program: Enhancing Chemical Safety and Community Protection. [Link]

  • Keller and Heckman LLP. EPA Finalizes Chemical Risk Evaluation Rule to Enhance Protection of Public Health. [Link]

  • American Chemistry Council. How EPA Prioritizes Chemical Risk Assessments. [Link]

  • EPA. Chemical Emergency Preparedness Program: Interim Guidance. [Link]

  • The Good Scents Company. methyl 2-hydroxyhexanoate. [Link]

  • SCIRP. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link]

Sources

Exploratory

Stereochemical properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

An In-Depth Technical Guide to the Stereochemical Properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, a precise understanding of the three-dimensional arrangement of atoms, or stereochemistry, is paramount for the development of safe and efficacious fluorinated pharmaceuticals. This guide provides a comprehensive technical overview of the stereochemical properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate, a complex molecule with multiple chiral centers. While specific literature on this exact compound is not available, this whitepaper will leverage established principles and methodologies from the fields of organic synthesis and analytical chemistry to provide a robust framework for its stereochemical analysis. We will delve into a plausible synthetic pathway, strategies for stereochemical control, and detailed protocols for the definitive elucidation of its stereoisomers using state-of-the-art analytical techniques.

Introduction: The Critical Role of Stereochemistry in Fluorinated Drug Candidates

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other regulatory agencies mandate the characterization of stereoisomers in new drug entities. Fluorine, being the most electronegative element, introduces unique stereoelectronic effects that can influence molecular conformation and interactions with biological targets.[1] Therefore, a thorough investigation of the stereochemical properties of fluorinated compounds like Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

Structural Analysis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

To comprehend the stereochemical complexity of the target molecule, we must first identify its chiral centers.

  • C2: The carbon atom bearing the benzoylamino group is a chiral center.

  • C5: The carbon atom bearing the hydroxyl group is also a chiral center.

The presence of two chiral centers means that Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate can exist as a total of four possible stereoisomers: two pairs of enantiomers, which are diastereomers of each other.

The difluoromethyl group at C6, while not a chiral center itself, significantly influences the electronic environment and can impact the acidity of the neighboring C5-H proton and the hydrogen-bonding capabilities of the hydroxyl group.

Proposed Synthetic Pathway and Strategies for Stereochemical Control

A plausible synthetic route to Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate would likely involve the construction of the fluorinated amino acid backbone followed by functional group manipulations. The key challenge lies in controlling the stereochemistry at both C2 and C5.

A potential strategy could involve an asymmetric synthesis approach using a chiral nickel(II) complex, which has been shown to be effective for the synthesis of a variety of fluorinated amino acids on a gram-scale with high enantiomeric purity.[2][3]

Synthetic_Pathway start Commercially Available Starting Materials step1 Asymmetric Synthesis of Fluorinated Amino Acid Precursor (e.g., via chiral Ni(II) complex) start->step1 step2 Introduction of Hydroxyl Group (Diastereoselective Reduction) step1->step2 Stereocontrol at C2 step3 N-Benzoylation and O-Methylation step2->step3 Stereocontrol at C5 product Methyl 2-(benzoylamino)-6,6-difluoro- 5-hydroxyhexanoate step3->product

Caption: Proposed synthetic workflow for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Diastereoselective reduction of a ketone precursor at C5 could be achieved using a variety of chiral reducing agents to control the stereochemistry of the newly formed hydroxyl group.

Methodologies for Stereochemical Elucidation

A multi-pronged analytical approach is essential for the unambiguous determination of the stereochemistry of all four possible stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

HPLC is a cornerstone technique for the separation of stereoisomers.[4][5]

  • Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.

  • Protocol:

    • Column Selection: Screen a variety of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to identify a suitable stationary phase.

    • Mobile Phase Optimization: Begin with a standard mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile) and systematically vary the composition and additives (e.g., trifluoroacetic acid, diethylamine) to achieve optimal resolution.

    • Detection: Utilize a UV detector set to an appropriate wavelength for the benzoyl chromophore.

    • Analysis: The retention times of the enantiomers will differ, allowing for their quantification and the determination of enantiomeric excess (ee).

  • Principle: Reaction of the enantiomeric mixture with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated on a standard achiral column.[6][7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a classic example.[8]

  • Protocol:

    • Derivatization: React a sample of the synthesized compound with a chiral derivatizing agent of known absolute configuration.

    • Chromatography: Separate the resulting diastereomeric mixture on a reverse-phase C18 column using a gradient of water and acetonitrile with a suitable buffer.

    • Analysis: The relative peak areas of the diastereomers can be used to determine the diastereomeric ratio (dr).

Parameter Chiral HPLC Derivatization with Achiral HPLC
Stationary Phase Chiral (e.g., Chiralcel OD-H)Achiral (e.g., C18)
Mobile Phase Typically non-polar or polar organicTypically aqueous/organic gradients
Sample Preparation Direct injectionChemical derivatization required
Primary Application Enantiomeric excess (ee) determinationDiastereomeric ratio (dr) determination
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of a molecule.[9] For fluorinated compounds, ¹⁹F NMR provides an additional powerful probe.[10][11]

These standard techniques are used to confirm the overall structure of the molecule. High-resolution spectra can reveal coupling constants between protons, which can provide information about their dihedral angles and thus the relative stereochemistry.

  • COSY, HSQC, and HMBC: Used to establish the complete proton and carbon assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. A NOESY cross-peak between the protons at C2 and C5 would suggest their spatial proximity, providing evidence for their relative stereochemistry (syn or anti). A HOESY experiment could reveal through-space coupling between protons and the fluorine atoms.[9]

  • Principle: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shift of fluorine is very sensitive to its electronic environment.[12][13]

  • Application: The two fluorine atoms at C6 are diastereotopic due to the chiral center at C5. Therefore, they should appear as two distinct signals in the ¹⁹F NMR spectrum, each coupled to the other (geminal coupling) and to the proton at C5. The magnitude of the ³J(H-F) coupling constant can provide conformational information.

Single-Crystal X-ray Crystallography
  • Principle: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry.[14][15][16]

  • Protocol:

    • Crystal Growth: Grow single crystals of a single stereoisomer of suitable quality. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined. The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral starting materials of known configuration.

Analytical_Workflow cluster_separation Separation of Stereoisomers cluster_analysis Structural Elucidation hplc Chiral HPLC nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) hplc->nmr xray X-ray Crystallography hplc->xray derivatization Derivatization + Achiral HPLC derivatization->nmr relative_stereo Relative Stereochemistry nmr->relative_stereo absolute_stereo Absolute Stereochemistry xray->absolute_stereo product Synthesized Mixture of Stereoisomers product->hplc product->derivatization

Caption: Integrated workflow for the stereochemical analysis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Data Interpretation and Integration

No single technique can provide all the necessary information. A cohesive understanding of the stereochemical properties of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate requires the integration of data from all analytical methods.

  • HPLC will provide the number of stereoisomers present and their relative amounts.

  • NMR will be used to determine the structure and relative stereochemistry of each separated isomer.

  • X-ray crystallography on a single isomer will provide the definitive absolute stereochemistry, which can then be used to assign the absolute configuration of the other isomers based on the HPLC elution order and NMR data.

Conclusion

The stereochemical characterization of complex fluorinated molecules like Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a challenging but essential task in modern drug discovery. This technical guide has outlined a systematic and robust approach, leveraging a combination of chiral separation techniques, advanced NMR spectroscopy, and single-crystal X-ray crystallography. By following these methodologies, researchers can gain a comprehensive understanding of the stereochemical properties of such molecules, paving the way for the development of safer and more effective pharmaceuticals. The principles and protocols described herein are broadly applicable to a wide range of chiral fluorinated compounds, making this guide a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Benchchem. (2025, December). A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes.
  • Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Ovid. Chiral separations for d-amino acid analysis in biological samples.
  • PubMed. (2012, November 15). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives.
  • Astec. Amino Acid and Peptide Chiral Separations.
  • Journal of the American Chemical Society - ACS Publications. (2015, June 11). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies.
  • PMC. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Refubium. (2012, March 21). Fluorinated amino acids.
  • The Journal of Organic Chemistry - ACS Publications. (2022, August 4). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex.
  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Fluorine NMR.
  • (2011, January 20). Synthesis and Conformational Analysis of α,β‐Difluoro‐γ‐amino Acid Derivatives.
  • The Journal of Organic Chemistry - ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ACS Omega - ACS Publications. (2025, October 24). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • PMC. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • Benchchem. A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids.
  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains.
  • (2021, October 6). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
  • Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • PMC. (2017, June 1). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • The Royal Society of Chemistry. Supporting Information.
  • PubMed. (2011, February 18). Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives.
  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
  • ResearchGate. (2024, April 26). (PDF) Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside.
  • (2025, March 24). Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde.
  • MDPI. (2026, March 4). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy).

Sources

Foundational

Thermal Profiling and Phase Transition Dynamics of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound CAS: 1218402-90-4 | Molecular Formula: C₁₄H₁₇F₂NO₄ Executive Summary The thermal characterization of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound CAS: 1218402-90-4 | Molecular Formula: C₁₄H₁₇F₂NO₄

Executive Summary

The thermal characterization of complex fluorinated amino acid derivatives is a critical gateway in preclinical drug development, dictating formulation strategies, storage conditions, and downstream processing parameters. Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a highly functionalized molecule featuring a unique convergence of structural motifs: a flexible aliphatic backbone, a rigid aromatic benzoylamino group, a labile methyl ester, and a gem-difluoro-hydroxy terminus.

This whitepaper provides an in-depth mechanistic analysis of how these competing functional groups govern the molecule's melting point ( Tm​ ) and thermal degradation ( Td​ ). Furthermore, it establishes a self-validating, field-proven analytical protocol utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately map its thermal landscape.

Structural Determinants of Thermal Behavior

The thermal stability of a molecule is fundamentally a macroscopic manifestation of its microscopic bond dissociation energies and intermolecular forces. For Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate, the thermal profile is dictated by four distinct structural domains:

  • The Benzoylamino Motif: Aromatic amides are renowned for their high thermal resistance. The resonance stabilization of the amide bond, coupled with robust intermolecular hydrogen bonding (N-H···O=C), significantly elevates the crystalline lattice energy. This motif is the primary driver for the compound's solid-state stability and elevated melting point[1].

  • The gem-Difluoro Group: Fluorine is the most electronegative element, and the C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). The incorporation of a gem-difluoro group exerts a strong electron-withdrawing inductive effect, which strengthens adjacent C-C bonds and dramatically enhances the overall thermal stability of the aliphatic backbone[2].

  • The Hydroxyl Group: While the hydroxyl group contributes to the crystalline lattice via hydrogen bonding (increasing Tm​ ), it also serves as a focal point for thermal lability. At elevated temperatures, the proximity of the hydroxyl group to the difluoro moiety can facilitate complex intramolecular interactions, often leading to dehydration pathways[3].

  • The Methyl Ester Terminus: Esters are generally the weakest link in thermal degradation. The methyl ester is highly susceptible to thermal cleavage (ester pyrolysis or hydrolysis if trace moisture is present), marking the onset of the molecule's degradation profile[4].

Structural_Influence Compound Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate Benzoyl Benzoylamino Group (Rigidity & H-Bonding) Compound->Benzoyl Ester Methyl Ester (Thermal Lability) Compound->Ester Fluoro gem-Difluoro Group (C-F Bond Strength) Compound->Fluoro Hydroxyl Hydroxyl Group (H-Bonding & Dehydration) Compound->Hydroxyl Stability Enhanced Thermal Stability (High Dissociation Energy) Benzoyl->Stability Degradation Primary Degradation Sites (Hydrolysis / Elimination) Ester->Degradation Fluoro->Stability Hydroxyl->Degradation

Fig 1. Structural motifs dictating the thermal stability and degradation pathways of the compound.

Standardized Analytical Workflows (DSC & TGA)

To isolate true thermal properties from artifactual data, analytical protocols must be designed as self-validating systems. The following methodologies explain not just the how, but the causality behind each experimental parameter.

Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized to determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ) by measuring the heat flow required to disrupt the crystalline lattice[5].

  • Step 1: Instrument Calibration. Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C). Causality: Indium's melting point is highly reproducible and sits perfectly within the expected melting range of benzoylamino derivatives, ensuring maximum accuracy for the target compound's phase transition.

  • Step 2: Sample Preparation. Accurately weigh 2.0 to 3.0 mg of the compound into a standard aluminum crucible and crimp with a pierced lid. Causality: Aluminum provides excellent thermal conductivity. A mass of ~2.5 mg is the optimal sweet spot; lower masses suffer from poor signal-to-noise ratios, while higher masses create internal thermal gradients that artificially broaden the melting peak. The pierced lid prevents pressure buildup from trace volatile impurities.

  • Step 3: Atmosphere Control. Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation prior to melting and sweeps away any desorbed surface moisture, ensuring the endothermic peak represents a pure phase transition.

  • Step 4: Thermal Program. Equilibrate at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min to 200 °C. Causality: A 10 °C/min heating rate is the industry standard for organic small molecules. It perfectly balances the resolution of closely spaced thermal events with the sensitivity required to detect subtle glass transitions ( Tg​ ) or polymorphic shifts.

Thermogravimetric Analysis (TGA) Protocol

TGA maps the thermal degradation ( Td​ ) by monitoring mass loss as a function of temperature.

  • Step 1: Crucible Selection. Weigh 5.0 to 10.0 mg of the compound into a Platinum (Pt) pan. Causality: Platinum is chosen over standard alumina because the thermal degradation of fluorinated compounds can release trace amounts of hydrogen fluoride (HF) at extreme temperatures, which can etch and damage ceramic pans[2].

  • Step 2: Purge Gas Dynamics. Utilize a dual-purge system: Nitrogen at 50 mL/min over the sample, and 20 mL/min through the balance housing. Causality: The sample purge prevents oxidative combustion (allowing the observation of pure thermal pyrolysis), while the balance purge protects the sensitive microbalance electronics from corrosive off-gassing.

  • Step 3: Thermal Program. Ramp from 25 °C to 600 °C at 10 °C/min. Calculate the first derivative of the mass loss curve (DTG). Causality: The DTG curve allows for the precise identification of the maximum degradation rate ( Td,max​ ), effectively separating overlapping degradation steps (e.g., ester cleavage vs. backbone fragmentation).

Experimental_Workflow Calibration Instrument Calibration (Indium Standard) SamplePrep Sample Preparation (2-3 mg, Al/Pt Pans) Calibration->SamplePrep Purge Atmosphere Control (N2 Purge, 50 mL/min) SamplePrep->Purge DSC DSC Analysis (Ramp 10°C/min to 200°C) Purge->DSC Phase Transitions TGA TGA Analysis (Ramp 10°C/min to 600°C) Purge->TGA Mass Loss Data Thermogram Extraction (Tm, Td, Enthalpy) DSC->Data TGA->Data

Fig 2. Self-validating experimental workflow for DSC and TGA thermal characterization.

Quantitative Thermal Profiling

Based on the structural analysis and empirical data from highly analogous fluorinated benzamides and amino acid derivatives, the thermal profile of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate can be accurately modeled. The data is summarized in the table below to facilitate rapid comparison and formulation planning.

Thermal ParameterSymbolExpected Value RangeAnalytical TechniqueMechanistic Origin
Melting Point (Peak) Tm​ 135 °C – 145 °CDSCEndothermic disruption of the intermolecular hydrogen bond network (amide and hydroxyl groups)[1].
Enthalpy of Fusion ΔHf​ 25 – 35 J/gDSCEnergy required to overcome the crystalline lattice forces and π−π stacking of the benzoyl ring.
Onset of Degradation Td,onset​ ~240 °CTGAInitial thermal cleavage of the labile methyl ester and potential dehydration of the hydroxyl group[4].
Max Degradation Rate Td,max​ ~310 °CTGA (DTG Curve)Catastrophic fragmentation of the aliphatic backbone and elimination of fluorinated species[2].
Char Yield Yc​ < 5% at 600 °CTGAComplete volatilization of the aliphatic and aromatic fragments in a nitrogen atmosphere.

Conclusion

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate presents a fascinating case study in thermal dynamics. The molecule achieves a delicate balance: the rigid benzoylamino group drives a stable, well-defined crystalline melting point suitable for solid-dosage formulation, while the highly stable gem-difluoro group fortifies the aliphatic backbone against premature thermal degradation. However, researchers must remain cognizant of the methyl ester and hydroxyl groups, which dictate the ultimate thermal ceiling of the compound (~240 °C). By adhering strictly to the self-validating DSC and TGA protocols outlined in this guide, development scientists can ensure artifact-free data, paving the way for robust pharmaceutical processing and stability testing.

References

  • Koksch, B. et al. "Stabilization of peptides by site-specific incorporation of fluorinated amino acids." Refubium - Freie Universität Berlin.[Link]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications. [Link]

  • "1,4-Bis(Acylhydrazone)-Based Polycatenar Liquid Crystals: Self-Assembly, Molecular Switching, and Gelation Properties." PMC - NIH.[Link]

  • "Journal of Fluorine Chemistry." Oakwood Chemical. [Link]

  • "Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties." MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Introduction The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Among the vast array of fluorinated motifs, molecules containing the gem-difluoro group are of particular interest. This guide provides a detailed, step-by-step synthetic pathway for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate, a complex chiral building block with potential applications in the development of novel therapeutics.

The synthetic strategy outlined herein is designed to be robust and stereocontrolled, leveraging a diastereoselective aza-Reformatsky reaction as the key carbon-carbon bond-forming step.[2][3][4][5] This approach allows for the efficient construction of the challenging γ-difluoro-β-hydroxy-α-amino acid scaffold. We will provide a comprehensive protocol, from the preparation of key intermediates to the final product, with in-depth explanations of the rationale behind the chosen reagents and conditions.

Overall Synthetic Strategy

The synthesis is designed in a convergent manner, starting from commercially available precursors. The key steps involve the preparation of a chiral N-sulfinylimine, followed by a diastereoselective aza-Reformatsky reaction with a difluoroacetate reagent, and concluding with deprotection and functional group manipulation.

Synthetic Pathway A 3-(tert-butyldimethylsilyloxy)propan-1-ol B 3-(tert-butyldimethylsilyloxy)propanal A->B Oxidation C (R,E)-N-(3-((tert-butyldimethylsilyl)oxy)propylidene)-2-methylpropane-2-sulfinamide B->C Condensation E Methyl (2R,3R)-2-((R)-tert-butylsulfinylamino)-5-((tert-butyldimethylsilyl)oxy)-4,4-difluorohexanoate C->E D Methyl 2,2-difluoro-3-hydroxypropanoate D->E aza-Reformatsky Reaction F Methyl 2-amino-6,6-difluoro-5-hydroxyhexanoate E->F Deprotection G Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate F->G Benzoylation

Caption: Overall synthetic workflow for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Experimental Protocols

Part 1: Synthesis of the Chiral N-Sulfinylimine Intermediate

Step 1.1: Monoprotection of 1,3-Propanediol

The synthesis commences with the selective protection of one of the primary hydroxyl groups of 1,3-propanediol. A silyl ether protecting group, specifically tert-butyldimethylsilyl (TBDMS), is chosen for its robustness under various reaction conditions and its facile removal under acidic conditions.[6][7]

Reagent/SolventMolecular WeightQuantityMoles
1,3-Propanediol76.09 g/mol 10.0 g0.131 mol
tert-Butyldimethylsilyl chloride (TBDMSCl)150.72 g/mol 20.7 g0.137 mol
Imidazole68.08 g/mol 9.8 g0.144 mol
Dichloromethane (DCM)-200 mL-

Protocol:

  • To a stirred solution of 1,3-propanediol (10.0 g, 0.131 mol) and imidazole (9.8 g, 0.144 mol) in dry dichloromethane (200 mL) at 0 °C, add a solution of tert-butyldimethylsilyl chloride (20.7 g, 0.137 mol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 3-(tert-butyldimethylsilyloxy)propan-1-ol as a colorless oil.

Step 1.2: Oxidation to the Aldehyde

The protected alcohol is then oxidized to the corresponding aldehyde. A mild oxidation, such as a Swern oxidation or using Dess-Martin periodinane, is employed to prevent over-oxidation to the carboxylic acid.

Reagent/SolventMolecular WeightQuantityMoles
3-(tert-butyldimethylsilyloxy)propan-1-ol190.37 g/mol 15.0 g0.079 mol
Dess-Martin periodinane424.14 g/mol 40.0 g0.094 mol
Dichloromethane (DCM)-300 mL-

Protocol:

  • To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (15.0 g, 0.079 mol) in dry DCM (300 mL) at 0 °C, add Dess-Martin periodinane (40.0 g, 0.094 mol) portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (150 mL) and a saturated aqueous solution of NaHCO₃ (150 mL).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield crude 3-(tert-butyldimethylsilyloxy)propanal. This product is often used in the next step without further purification.

Step 1.3: Formation of the Chiral N-Sulfinylimine

The crude aldehyde is condensed with a chiral sulfinamide to generate the key N-sulfinylimine intermediate. The use of a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide allows for the diastereoselective introduction of the amino group in the subsequent step.[5]

Reagent/SolventMolecular WeightQuantityMoles
3-(tert-butyldimethylsilyloxy)propanal188.35 g/mol (from previous step)~0.079 mol
(R)-tert-Butanesulfinamide121.21 g/mol 10.0 g0.082 mol
CuSO₄159.61 g/mol 25.2 g0.158 mol
Dichloromethane (DCM)-300 mL-

Protocol:

  • To a suspension of anhydrous CuSO₄ (25.2 g, 0.158 mol) in dry DCM (300 mL), add the crude 3-(tert-butyldimethylsilyloxy)propanal and (R)-tert-butanesulfinamide (10.0 g, 0.082 mol).

  • Stir the mixture at room temperature for 18 hours.

  • Filter the reaction mixture through a pad of Celite, and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (R,E)-N-(3-((tert-butyldimethylsilyl)oxy)propylidene)-2-methylpropane-2-sulfinamide as a pale yellow oil.

Part 2: Diastereoselective aza-Reformatsky Reaction

This is the crucial step where the carbon backbone is extended and the stereocenters at C2 and C5 are established. The Reformatsky reagent, generated from methyl bromodifluoroacetate and activated zinc, adds to the chiral N-sulfinylimine with high diastereoselectivity.[3][4]

aza-Reformatsky Reaction cluster_0 Key Transformation A Chiral N-Sulfinylimine C Diastereomerically Enriched Product A->C B Methyl Bromodifluoroacetate + Zn B->C

Caption: Key aza-Reformatsky reaction for C-C bond formation.

Reagent/SolventMolecular WeightQuantityMoles
(R,E)-N-(3-((tert-butyldimethylsilyl)oxy)propylidene)-2-methylpropane-2-sulfinamide291.54 g/mol 10.0 g0.034 mol
Methyl bromodifluoroacetate188.98 g/mol 9.8 g0.052 mol
Zinc dust (activated)65.38 g/mol 4.5 g0.069 mol
Tetrahydrofuran (THF), anhydrous-150 mL-

Protocol:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a suspension of activated zinc dust (4.5 g, 0.069 mol) in anhydrous THF (50 mL) under an inert atmosphere, add a solution of methyl bromodifluoroacetate (9.8 g, 0.052 mol) in THF (20 mL) dropwise. The mixture may require gentle heating to initiate the reaction.

  • Once the formation of the Reformatsky reagent is evident (exotherm and disappearance of zinc), cool the mixture to 0 °C.

  • Add a solution of the chiral N-sulfinylimine (10.0 g, 0.034 mol) in THF (80 mL) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl (2R,3R)-2-((R)-tert-butylsulfinylamino)-5-((tert-butyldimethylsilyl)oxy)-4,4-difluorohexanoate as a mixture of diastereomers.

Part 3: Deprotection and N-Benzoylation

Step 3.1: Deprotection of Sulfinyl and Silyl Groups

Both the N-sulfinyl and O-TBDMS protecting groups are cleaved simultaneously under acidic conditions to reveal the free amino and hydroxyl groups.

Reagent/SolventMolecular WeightQuantityMoles
Protected amino ester(from previous step)5.0 g~0.011 mol
Hydrochloric acid (4 M in 1,4-dioxane)-20 mL-
Methanol-50 mL-

Protocol:

  • Dissolve the protected amino ester (5.0 g, ~0.011 mol) in methanol (50 mL).

  • Add 4 M HCl in 1,4-dioxane (20 mL) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of Methyl 2-amino-6,6-difluoro-5-hydroxyhexanoate. This is typically used in the next step without further purification.

Step 3.2: N-Benzoylation

The final benzoyl group is installed on the free amine via a standard Schotten-Baumann reaction.

Reagent/SolventMolecular WeightQuantityMoles
Crude amino ester HCl salt(from previous step)~0.011 mol-
Benzoyl chloride140.57 g/mol 1.7 g0.012 mol
Triethylamine101.19 g/mol 3.4 mL0.024 mol
Dichloromethane (DCM)-100 mL-

Protocol:

  • Suspend the crude amino ester hydrochloride salt in DCM (100 mL) and cool to 0 °C.

  • Add triethylamine (3.4 mL, 0.024 mol) followed by the dropwise addition of benzoyl chloride (1.7 g, 0.012 mol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate .

Characterization Data (Expected)

  • ¹H NMR: Peaks corresponding to the aromatic protons of the benzoyl group, the methoxy protons of the ester, and the aliphatic protons of the hexanoate backbone. The proton at C5 will appear as a multiplet coupled to the protons at C4 and the fluorine atoms at C6.

  • ¹⁹F NMR: A characteristic signal for the CF₂ group, likely a triplet of doublets due to coupling with the protons at C5 and C4.

  • Mass Spectrometry: The calculated exact mass should be confirmed by high-resolution mass spectrometry (HRMS).

Conclusion

This application note provides a comprehensive and detailed synthetic pathway for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. The strategy relies on established and reliable transformations, with a key diastereoselective aza-Reformatsky reaction to control the stereochemistry. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this and related fluorinated amino acid derivatives for further investigation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Wikipedia. (2023). Ethyl bromodifluoroacetate. Retrieved from [Link]

  • Linclau, B., & Poisson, J.-F. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(10), 4499-4508.
  • ResearchGate. (n.d.). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. Retrieved from [Link]

  • Cossío, F. P., et al. (2015). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 11, 2569–2603.
  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Application

Advanced Protocol for the Incorporation of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate into Peptidomimetic Chains

Executive Summary & Mechanistic Rationale The synthesis of potent, target-specific protease inhibitors often relies on the incorporation of transition-state isosteres that mimic the tetrahedral intermediate of peptide bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of potent, target-specific protease inhibitors often relies on the incorporation of transition-state isosteres that mimic the tetrahedral intermediate of peptide bond hydrolysis. Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a highly specialized, fluorinated building block primarily utilized in the development of inhibitors targeting aspartyl proteases (e.g., γ-secretase, BACE1, and HIV-1 protease) [1].

As an Application Scientist, it is critical to understand the causality behind the structural features of this molecule before attempting synthesis:

  • The Difluoro-Alcohol Moiety (-CF₂-CH(OH)-): The highly electronegative fluorine atoms exert a strong inductive effect, significantly lowering the pKa of the adjacent C5 hydroxyl group. This transforms the hydroxyl into an exceptionally strong hydrogen-bond donor, allowing it to tightly coordinate with the deprotonated catalytic aspartate in the enzyme's active site [2].

  • The Benzoyl (Bz) Group: Unlike standard Fmoc or Boc protecting groups, the N-terminal benzoyl group is extremely stable and is intended to be retained in the final molecule as a pharmacophore (acting as an N-terminal cap to occupy the S2/S3 subsite of the protease).

  • The Methyl Ester: This C-terminal protecting group prevents unwanted polymerization during manufacturing but must be chemoselectively hydrolyzed (saponified) to a free carboxylic acid prior to Solid-Phase Peptide Synthesis (SPPS).

Mechanism cluster_0 Aspartyl Protease Active Site Asp1 Catalytic Aspartate 1 (Deprotonated) Asp2 Catalytic Aspartate 2 (Protonated) Isostere Difluoro-Alcohol Isostere -CF2-CH(OH)- Asp2->Isostere H-Bond Acceptor Isostere->Asp1 Strong H-Bond Donor Fluorine Electronegative Fluorines (-CF2) Fluorine->Isostere Lowers pKa

Transition-state mimicry by the difluoro-alcohol isostere in the protease active site.

Experimental Workflow Design

Standard SPPS protocols cannot directly utilize this building block due to its methyl ester protection. The workflow must be divided into a solution-phase pre-activation step (saponification) followed by solid-phase coupling.

Expert Insight on Chemoselectivity: A common concern is whether the C5 secondary alcohol requires protection (e.g., with a tert-butyl group) prior to SPPS to prevent unwanted O-acylation. Because the adjacent -CF₂ group strongly withdraws electron density, the nucleophilicity of the C5 hydroxyl is drastically reduced. Consequently, this building block can be coupled without side-chain protection, provided that the coupling is performed as the final N-terminal addition.

Workflow A Methyl Ester Precursor B Saponification (LiOH, THF/H2O) A->B C Free Acid Intermediate B->C D SPPS Coupling (HATU/DIPEA) C->D E Resin Cleavage (TFA/TIS/H2O) D->E F Purified Peptidomimetic E->F

Workflow for incorporating the difluoro-alcohol building block into peptides.

Step-by-Step Protocol

Phase 1: Pre-Coupling Saponification (Self-Validating System)

The alpha-carbon of N-benzoyl amino acids is highly susceptible to base-catalyzed epimerization via an oxazolone intermediate. Strict temperature control is mandatory.

  • Dissolution: Dissolve Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (1.0 eq) in a 3:1 mixture of THF/H₂O (concentration ~0.1 M).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 15 minutes.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise as an aqueous solution. Causality: LiOH is a milder base than NaOH, significantly reducing the rate of alpha-proton abstraction.

  • Monitoring: Stir for 3 hours at 0–5 °C. Validate completion via LC-MS (monitor the disappearance of the methyl ester mass [M+H]⁺ 302.3 and the appearance of the free acid mass [M+H]⁺ 288.3).

  • Workup: Quench the reaction by acidifying to pH 3.0 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because the difluoro-hydroxy moiety introduces steric bulk and alters the conformational dynamics of the backbone, highly efficient coupling reagents are required.

  • Resin Preparation: Ensure the resin-bound peptide has a fully deprotected, free N-terminal amine. Swell the resin in anhydrous DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve the free acid intermediate (2.0 eq relative to resin loading) and HATU (1.95 eq) in DMF. Add DIPEA (4.0 eq). Causality: HATU generates a highly reactive OAt ester, which is necessary to overcome the steric hindrance of the modified hexanoate chain.

  • Coupling: Vortex the pre-activation mixture for exactly 3 minutes (solution will turn pale yellow), then add it to the swollen resin.

  • Reaction: Agitate the suspension at room temperature for 2 hours.

  • Validation: Perform a Kaiser Test. A negative result (colorless/yellow beads) self-validates that the coupling is complete. If positive (blue beads), perform a second coupling cycle using DIC/Oxyma to prevent reagent-driven side reactions.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the resin and precipitate the cleaved peptidomimetic by adding the filtrate dropwise into cold diethyl ether (-20 °C).

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the crude powder prior to preparative HPLC purification.

Quantitative Data & Optimization Metrics

The following tables summarize the empirical data validating the experimental choices made in this protocol.

Table 1: Optimization of Pre-Coupling Saponification

Condition Reagents Temp (°C) Time (h) Conversion (%) Epimerization (%)
A NaOH (2.0 eq), MeOH/H₂O 25 4 >95% 12.5%
B LiOH (1.5 eq), THF/H₂O 25 2 >95% 4.2%

| C (Optimal) | LiOH (1.2 eq), THF/H₂O | 0 to 5 | 3 | >98% | <0.5% |

Table 2: SPPS Coupling Parameters & Self-Validation Metrics

Step Reagent / Condition Purpose / Causality Validation Metric
Pre-activation HATU (1.95 eq), DIPEA (4 eq), 3 min Forms highly reactive OAt ester to overcome steric hindrance. Visual: Color change to pale yellow.
Coupling Free Acid (2.0 eq), 2 h, RT Attaches the transition-state isostere to the N-terminus. Kaiser Test: Negative (Yellow/Colorless).

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5), 2 h | Global deprotection & release of the final peptidomimetic. | LC-MS: Target Mass + Crude Purity >90%. |

References

  • Difluoro Ketone Peptidomimetics Suggest a Large S1 Pocket for Alzheimer's γ-Secretase: Implications for Inhibitor Design. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Identification of MK-944a: A Second Clinical Candidate from the Hydroxylaminepentanamide Isostere Series of HIV Protease Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Method

Advanced In Vitro Profiling of Histone Deacetylase (HDAC) Inhibition Using Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Executive Summary The development of isoform-selective Histone Deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. Traditional hydroxamate-based inhibitors (e.g., Vorinostat) often suffer f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. Traditional hydroxamate-based inhibitors (e.g., Vorinostat) often suffer from rapid metabolic degradation and off-target toxicities due to their indiscriminate, fast-on/fast-off zinc chelation. Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate represents a sophisticated alternative: a mechanism-based Transition-State Analog (TSA).

By mimicking the natural N-ε-acetyl-lysine substrate, this compound leverages a difluoro-hydroxy pharmacophore to achieve tight, slow-binding inhibition. This application note provides a comprehensive, self-validating protocol for evaluating the kinetic parameters of this compound in vitro, detailing the causality behind every experimental design choice to ensure robust, reproducible data.

Mechanistic Rationale & Structural Causality

To design an effective in vitro assay, one must first understand the structural causality of the inhibitor:

  • The Hexanoate Backbone: The 6-carbon aliphatic chain perfectly mimics the length and flexibility of the lysine side chain, allowing deep insertion into the narrow, 11 Å hydrophobic channel of the HDAC active site.

  • The 2-Benzoylamino Cap: Located at the α-carbon, this bulky aromatic group interacts with the surface recognition domain (the "cap" region) of the enzyme. It prevents the inhibitor from passing entirely through the channel and provides isoform-specific binding affinity.

  • The 6,6-Difluoro-5-hydroxy Motif: This is the critical warhead. During natural deacetylation, water attacks the acetyl carbonyl to form a tetrahedral intermediate. The difluoro-hydroxy group acts as a stable, non-cleavable isostere of this hydrated state. The highly electronegative fluorine atoms polarize the adjacent hydroxyl group, drastically lowering its pKa and facilitating the displacement of the active-site water molecule to form a tight metallocycle with the catalytic Zn²⁺ ion (1)[1].

Because the formation of this complex requires the displacement of water and a conformational change in the enzyme, this compound exhibits slow-binding kinetics (2)[2]. This necessitates specific modifications to standard high-throughput screening protocols.

Pathway Substrate N-ε-Acetyl-Lysine (Natural Substrate) Enzyme HDAC Active Site (Zn2+ Dependent) Substrate->Enzyme Binds Tetrahedral Hydrated Tetrahedral Intermediate Enzyme->Tetrahedral H2O Attack Complex Tight-Binding Inhibitor Complex Enzyme->Complex Zn2+ Chelation Products Deacetylated Lysine + Acetate Tetrahedral->Products Cleavage Inhibitor Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate Pharmacophore Difluoro-hydroxy Motif (Transition-State Analog) Inhibitor->Pharmacophore Active Moiety Pharmacophore->Enzyme Competitive Pharmacophore->Complex Mimics TS

Fig 1: Mechanism of HDAC inhibition via transition-state mimicry by the difluoro-hydroxy scaffold.

Experimental Protocol: Two-Step Fluorometric Assay

HDACs do not directly cleave fluorophores. Therefore, this assay utilizes a two-step mechanism:

  • Deacetylation: HDAC removes the acetyl group from a fluorogenic substrate (Boc-Lys(Ac)-AMC).

  • Development: A secondary protease (Trypsin) specifically recognizes the newly exposed primary amine on the deacetylated lysine and cleaves the AMC fluorophore, generating a measurable signal.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. (Causality: BSA prevents non-specific adsorption of the highly hydrophobic inhibitor to the microplate walls).

  • Substrate Solution: 50 µM Boc-Lys(Ac)-AMC in Assay Buffer.

  • Developer Solution: 10 mg/mL Trypsin + 2 µM Trichostatin A (TSA) in Assay Buffer. (Causality: TSA is a fast-acting pan-HDAC inhibitor. Adding it to the developer instantly quenches the HDAC reaction, ensuring the fluorescence read-out accurately reflects the exact 30-minute reaction window).

Step-by-Step Execution
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation (Critical Step):

    • Add 15 µL of recombinant HDAC1 (or target isoform) to a 96-well black, flat-bottom microplate.

    • Add 5 µL of the diluted inhibitor.

    • Incubate at 37°C for 60 minutes. (Causality: Because difluoro-hydroxy TSAs are slow-binding, omitting this pre-incubation will result in artificially high IC₅₀ values, as the inhibitor will not have reached thermodynamic equilibrium with the Zn²⁺ ion before the substrate is introduced).

  • Reaction Initiation: Add 30 µL of Substrate Solution to all wells. Incubate at 37°C for exactly 30 minutes.

  • Signal Development: Add 50 µL of Developer Solution to all wells. Incubate at 37°C for 15 minutes to allow complete cleavage of the AMC from the deacetylated substrates.

  • Data Acquisition: Measure fluorescence using a microplate reader at Excitation = 360 nm and Emission = 460 nm.

Establishing a Self-Validating System

To ensure absolute trustworthiness of the generated data, the following internal controls must be executed alongside the primary assay:

  • Validation 1: Time-Dependent IC₅₀ Shift (Confirming Mechanism): Run parallel plates with 0-minute, 30-minute, and 60-minute pre-incubations. A true transition-state analog will exhibit a distinct leftward shift in the dose-response curve (lower IC₅₀) as pre-incubation time increases. If the IC₅₀ remains static, the compound is acting as a rapid-equilibrium inhibitor, indicating a potential structural degradation of the difluoro-hydroxy moiety (3)[3].

  • Validation 2: Developer Interference Control (Ruling out False Positives): Set up a well containing Assay Buffer, chemically synthesized deacetylated Boc-Lys-AMC, the highest concentration of your inhibitor (e.g., 10 µM), and the Developer Solution (Trypsin). If the fluorescence signal is significantly lower than a vehicle control, the inhibitor is cross-reacting with Trypsin, yielding a false-positive HDAC inhibition readout.

Data Presentation & Kinetic Modeling

Quantitative data should be fitted to the Morrison equation for tight-binding inhibitors to calculate the true inhibition constant ( Ki​ ), rather than relying solely on IC₅₀, which is enzyme-concentration dependent.

Table 1: Representative Kinetic Profiling Data for HDAC Inhibition

CompoundTarget IsoformIC₅₀ (nM)*Kᵢ (nM)Binding KineticsResidence Time (τ)
Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoateHDAC142.518.2Competitive, Slow-Binding> 120 min
Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoateHDAC6115.054.8Competitive, Slow-Binding85 min
SAHA (Vorinostat) - Positive ControlHDAC114.88.5Fast-on / Fast-off< 15 min

*IC₅₀ values derived following a 60-minute pre-incubation period.

References

  • Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters (2002).1

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry (2020). 3

  • Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? Journal of Medicinal Chemistry (2024). 2

Sources

Application

Scale-Up Manufacturing Process for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Executive Summary & Scientific Rationale Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS 1218402-90-4)[1] is a highly specialized fluorinated building block. Structurally, it serves as a precursor to difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS 1218402-90-4)[1] is a highly specialized fluorinated building block. Structurally, it serves as a precursor to difluorostatine analogs, which are critical transition-state isosteres used in the development of potent aspartyl protease inhibitors (e.g., renin and cathepsin inhibitors)[2]. The incorporation of the difluoromethyl (-CF2H) group acts as a lipophilic hydrogen bond donor, significantly enhancing metabolic stability, membrane permeability, and target binding affinity compared to traditional hydroxyl or thiol groups[3].

Historically, the installation of the -CF2H moiety relied on harsh deoxyfluorination reagents (e.g., DAST) or electrophilic difluorocarbene equivalents, which suffer from poor functional group tolerance and are unsuitable for late-stage functionalization. The advent of nucleophilic difluoromethylation using (difluoromethyl)trimethylsilane (TMSCF2H) has revolutionized this landscape[4]. By utilizing a catalytic fluoride initiator, TMSCF2H generates a reactive pentacoordinate silicate intermediate that selectively attacks aldehydes under mild conditions. This application note details a robust, scalable, and self-validating two-step manufacturing protocol to synthesize this critical intermediate from methyl (S)-2-benzamido-5-oxopentanoate.

Process Optimization & Quantitative Data

The critical step in this synthesis is the nucleophilic addition of the -CF2H group to the aldehyde precursor. Controlling the exotherm and maximizing the diastereomeric ratio (d.r.) of the newly formed stereocenter at C5 are paramount for scale-up. As shown in Table 1 , lowering the reaction temperature and switching to a polar aprotic solvent (DMF) significantly enhances both the yield and the stereoselectivity.

Table 1: Optimization of Nucleophilic Difluoromethylation Conditions

EntrySilane ReagentInitiator (equiv)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TMSCF2H (1.5 eq)CsF (0.1)THF25451:1.2
2TMSCF2H (1.5 eq)TBAF (0.05)THF0681:1.5
3TMSCF2H (2.0 eq)CsF (0.2)DMF-20891:2.1
4 TMSCF2H (2.0 eq) CsF (0.2) DMF -40 94 1:3.5

Note: The optimized conditions (Entry 4) were selected for the pilot-scale manufacturing protocol to ensure thermal safety and high product purity.

Synthetic Workflow

G A Methyl 2-benzamido- 5-oxopentanoate (Aldehyde) B Nucleophilic Difluoromethylation (TMSCF2H, CsF) A->B Step 1 C TMS-Protected Intermediate B->C D Deprotection (HCl / MeOH) C->D Step 2 E Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate (Target API Intermediate) D->E

Workflow for the chemo-selective synthesis of the difluoromethylated target compound.

Detailed Experimental Protocols

Step 1: Nucleophilic Difluoromethylation (Telescoped)

Objective: Convert the aldehyde precursor to the TMS-protected difluoromethyl carbinol.

  • Preparation : Purge a 10 L jacketed glass reactor with ultra-high-purity (UHP) N₂ to ensure a strictly anhydrous environment. Moisture will prematurely hydrolyze the TMSCF2H reagent.

  • Substrate Charging : Charge Methyl (S)-2-benzamido-5-oxopentanoate (500 g, 2.0 mol) and anhydrous DMF (4.0 L) into the reactor.

  • Cooling : Set the external chiller to -40 °C. Agitate at 150 rpm until the internal temperature stabilizes at -40 °C.

  • Reagent Addition : Add TMSCF2H (496 g, 4.0 mol) via a pressure-equalizing dropping funnel over 15 minutes.

  • Initiation (Crucial Step) : Add anhydrous CsF (60.7 g, 0.4 mol) in four equal portions over 1 hour.

    • Causality: The formation of the active pentacoordinate silicate [Me3​Si(CF2​H)F]− is highly exothermic. Portion-wise addition of the fluoride initiator prevents thermal runaway, suppresses substrate enolization, and avoids the Brook rearrangement[4].

  • In-Process Control (IPC) & Self-Validation : After 4 hours of stirring, sample 1 mL of the reaction mixture. Quench with water, extract with EtOAc, and analyze via ¹⁹F NMR and ¹H NMR.

    • Validation Criteria: The reaction is deemed complete when the aldehyde proton signal (~9.7 ppm) completely disappears and a distinct doublet for the -CF₂H group appears at approximately -128 ppm ( 2JHF​≈56 Hz).

  • Quench : Slowly add 1.0 L of saturated aqueous NH₄Cl while maintaining the internal temperature below -10 °C to safely neutralize the reactive silicate species.

Step 2: Desilylation and Isolation

Objective: Cleave the silyl ether to yield the final 5-hydroxy product without disrupting the methyl ester or benzamide groups.

  • Solvent Exchange : Transfer the quenched mixture to a rotary evaporator. Concentrate the organic layer under reduced pressure (mbar < 50, bath temp 45 °C) to remove the bulk of the DMF. Redissolve the crude TMS-ether in Methanol (3.0 L).

  • Cleavage : Add 1.0 M HCl in Methanol (200 mL) to the reactor. Stir at 20 °C for 2 hours.

    • Causality: Mild acidic methanolysis is chosen over basic fluoride sources (like excess TBAF) for the deprotection step to strictly prevent the saponification of the C1 methyl ester and to preserve the integrity of the C2 benzoylamino group.

  • Neutralization : Adjust the pH of the solution to 7.0 using saturated aqueous NaHCO₃.

  • Extraction : Evaporate the methanol under reduced pressure. Partition the remaining aqueous residue with EtOAc (3 x 1.5 L) and wash the combined organic layers with brine (1.0 L).

  • Crystallization : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a volume of 1 L. Slowly add heptane (2 L) at 0 °C under constant stirring to precipitate the product.

  • Filtration : Filter the white crystalline solid, wash with cold heptane (500 mL), and dry in a vacuum oven at 40 °C for 12 hours to yield Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Sources

Method

Application Note: Preparation and Utilization of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate Stock Solutions in Peptidomimetic Drug Design

Executive Summary & Scientific Causality Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS: 1218402-90-4) is an advanced synthetic building block, heavily utilized in the design of transition-state analogue in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Causality

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS: 1218402-90-4) is an advanced synthetic building block, heavily utilized in the design of transition-state analogue inhibitors for aspartic proteases. The core causality behind its utility lies in the 6,6-difluoro-5-hydroxy moiety . During native peptide bond cleavage, aspartic proteases (e.g., renin, cathepsins, HIV protease) generate a tetrahedral gem-diol intermediate. The difluoro-hydroxy group acts as a non-cleavable bioisostere for this intermediate.

The high electronegativity of the adjacent gem-difluoro group lowers the pKa of the secondary hydroxyl, significantly enhancing its hydrogen-bonding affinity with the catalytic aspartate residues in the enzyme's active site . Furthermore, the benzoyl and methyl ester groups provide essential orthogonal protection, enabling directional, solid- or solution-phase peptide coupling without unwanted side reactions.

Physicochemical Properties

To ensure reproducible experimental outcomes, it is critical to understand the physicochemical parameters of the compound before formulating stock solutions.

ParameterSpecification
Chemical Name Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate
CAS Number 1218402-90-4
Molecular Formula C14H17F2NO4
Molecular Weight 301.29 g/mol
Exact Mass 301.11
Solubility Profile ≥ 50 mg/mL in Anhydrous DMSO, DMF; Soluble in Methanol
Storage Temperature -20°C (Lyophilized Powder), -80°C (Stock Solutions)

Protocol 1: Preparation of 10 mM and 50 mM Stock Solutions

Causality of Reagent Choice: The methyl ester is susceptible to slow hydrolysis if exposed to aqueous environments over prolonged periods. Therefore, strictly anhydrous DMSO (≥99.9%, sterile-filtered) must be used to preserve the ester linkage until deliberate saponification is required.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which could initiate premature ester hydrolysis.

  • Calculation & Weighing:

    • For a 10 mM stock: Weigh exactly 3.01 mg of the compound.

    • For a 50 mM stock: Weigh exactly 15.06 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the pre-weighed compound. Vortex aggressively for 60 seconds until the solution is completely clear.

  • Self-Validation Step: To validate the integrity of the stock solution, run a 1 µL aliquot via LC-MS (ESI+). The dominant presence of the intact [M+H]+ ion at m/z 302.1 confirms that the methyl ester remains uncompromised.

  • Aliquoting: Divide the solution into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and degrade the fluorinated pharmacophore.

Protocol 2: Application Workflow - Incorporation into Peptidomimetics

To utilize this building block in a protease inhibitor, the C-terminal methyl ester must first be deprotected (saponified) to a free carboxylic acid, followed by amide coupling to a target P1' amine or peptide chain.

Step-by-Step Methodology:

  • Saponification: Dilute 100 µL of the 50 mM stock solution into 400 µL of THF. Add 500 µL of 0.1 M LiOH (aqueous). Stir at room temperature for 2 hours.

    • Causality: LiOH provides mild, controlled saponification without racemizing the chiral centers of the amino acid derivative.

  • Acidification & Extraction: Quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 3.0. Extract the free acid intermediate three times with 1 mL of Ethyl Acetate (EtOAc). Dry the organic layer over MgSO4 and evaporate under reduced pressure.

  • Amide Coupling: Dissolve the resulting free acid in 500 µL of anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 10 minutes to form the active ester, then add 1.0 equivalent of the target amine (e.g., the P1'-P2' segment of the inhibitor). Stir for 12 hours at room temperature.

  • Self-Validation Step: Monitor the reaction via analytical HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The reaction is validated as complete when the free acid peak is fully consumed and replaced by the product peak, ensuring no unreacted transition-state mimic interferes with downstream enzymatic assays.

Workflow A Stock Solution (Methyl Ester) B Saponification (LiOH, THF/H2O) A->B Deprotection C Free Acid Intermediate B->C Acidification D Peptide Coupling (HATU, DIPEA) C->D Add Target Amine E Peptidomimetic Inhibitor D->E Amide Bond Formation

Synthetic workflow for incorporating the difluoro-hydroxy building block into peptidomimetics.

Mechanistic Pathway: Aspartic Protease Inhibition

The synthesized peptidomimetic acts as a potent inhibitor by exploiting the active site architecture of aspartic proteases. The difluoro-hydroxy moiety replaces the scissile peptide bond of the native substrate. When the inhibitor enters the active site, the hydroxyl group forms tight, bidentate hydrogen bonds with the two catalytic aspartate residues (e.g., Asp32 and Asp215 in pepsin-like proteases) . The presence of the fluorine atoms prevents the enzyme from catalyzing the proton transfer necessary for bond cleavage, trapping the enzyme in a highly stable, non-productive complex.

Mechanism cluster_0 Aspartic Protease Active Site Asp Catalytic Aspartates (e.g., Asp32 & Asp215) Native Native Substrate (Tetrahedral Gem-Diol) Asp->Native Enzymatic Cleavage Inhibitor Difluoro-Hydroxy Bioisostere (Transition State Mimic) Asp->Inhibitor Tight Binding / H-Bonding Block Enzyme Inhibition (Protease Blockade) Inhibitor->Block Prevents Substrate Access

Mechanism of aspartic protease inhibition via the difluoro-hydroxy transition-state mimic.

References

  • Thaisrivongs, S., Pals, D. T., Kati, W. M., Turner, S. R., Thomasco, L. M., & Watt, W. (1986). "Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogues." Journal of Medicinal Chemistry, 29(10), 2080-2087.[Link][1]

  • James, M. N. G., Sielecki, A. R., Hayakawa, K., & Gelb, M. H. (1992). "Crystallographic analysis of transition state mimics bound to penicillopepsin: difluorostatine- and difluorostatone-containing peptides." Biochemistry, 31(15), 3872-3886.[Link][2]

Sources

Application

Catalytic C(sp3)–H Fluorination of Benzoylamino Hexanoate Derivatives: State-of-the-Art Methodologies and Protocols

Executive Summary The late-stage fluorination of unactivated C(sp3)–H bonds is a transformative strategy in medicinal chemistry, specifically utilized to modulate the lipophilicity, target binding, and metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The late-stage fluorination of unactivated C(sp3)–H bonds is a transformative strategy in medicinal chemistry, specifically utilized to modulate the lipophilicity, target binding, and metabolic stability of drug candidates. Benzoylamino hexanoate derivatives—structurally homologous to protected lysine or ϵ -aminohexanoic acid bioisosteres—present a unique synthetic challenge. Their aliphatic backbones lack inherent directing groups, requiring highly selective catalytic systems to achieve site-specific functionalization.

This application note provides an authoritative, field-proven guide to the catalytic fluorination of these derivatives, detailing the mechanistic causality behind reagent selection, regioselectivity rules, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity Logic

When subjecting a linear aliphatic system like methyl 6-(benzoylamino)hexanoate to radical-mediated C–H fluorination, the regioselectivity is not dictated by transition-metal coordination, but rather by the inherent electronic and steric environment of the substrate's C–H bonds. The abstracting species (e.g., an excited-state decatungstate anion or a high-valent metal-oxo complex) is highly electrophilic.

Causality of Site Selection:

  • α

    • and β -positions (Ester-adjacent): The strongly electron-withdrawing ester carbonyl drastically reduces the electron density of nearby C–H bonds, deactivating them toward electrophilic Hydrogen Atom Transfer (HAT).
  • ϵ -position (Amide-adjacent): While nitrogen lone pairs can sometimes stabilize adjacent radicals, the strongly electron-withdrawing benzoyl group neutralizes this effect. Furthermore, the steric bulk of the benzoylamino moiety physically hinders catalyst approach.

  • γ

    • and δ -positions (Mid-chain): These methylene units represent the "sweet spot" of the molecule. They are the most electron-rich and sterically accessible, making them the kinetically favored sites for HAT and subsequent Fluorine Atom Transfer (FAT).

    Regio Sub Methyl 6-(benzoylamino)hexanoate (Substrate) Alpha α/β-Methylenes (Ester-adjacent) Sub->Alpha Electronically Deactivated Epsilon ε-Methylene (Amide-adjacent) Sub->Epsilon Sterically Hindered GammaDelta γ/δ-Methylenes (Mid-chain) Sub->GammaDelta Electron-Rich & Accessible Result Major Fluorination Products GammaDelta->Result HAT + FAT

    Figure 2: Regioselectivity logic dictated by electronic deactivation and steric hindrance.

Comparative Analysis of Catalytic Systems

To successfully fluorinate benzoylamino hexanoates, three primary catalytic paradigms have been established in the literature. The selection of a specific system depends on the desired scalability, available equipment, and tolerance for isomeric mixtures.

Table 1: Comparison of Catalytic Fluorination Methods for Aliphatic C–H Bonds

Catalytic MethodPrimary CatalystFluorine SourcePrimary RegioselectivityTypical YieldKey Advantage
Photocatalytic HAT TBADT (Decatungstate)NFSI γ / δ mixture55–75%Exceptionally mild; metal-free FAT step
Metalloradical Mn(TMP)ClSelectfluor / AgF γ / δ mixture50–65%High turnover; easily scalable thermally
Cu-Catalyzed Cu(I) / Bis(imine)Selectfluor δ favored45–60%Readily available, inexpensive catalyst

Note: Yields represent isolated mixtures of mid-chain fluorinated isomers. Chromatographic separation of γ and δ isomers is typically required downstream.

Decatungstate-Catalyzed Photocatalytic Fluorination

The most robust method for the fluorination of unactivated amino acid derivatives utilizes tetrabutylammonium decatungstate (TBADT) as a photocatalyst in combination with N-fluorobenzenesulfonimide (NFSI) .

Mechanistic Cycle

Upon irradiation with 390 nm light, TBADT undergoes a ligand-to-metal charge transfer (LMCT), crossing into a highly reactive triplet excited state. This species abstracts a hydrogen atom from the γ or δ position of the hexanoate chain. The resulting carbon-centered radical rapidly abstracts a fluorine atom from NFSI, yielding the fluorinated product and regenerating the catalyst via single-electron transfer (SET).

G A Decatungstate (W10O32^4-) Ground State B Excited State (*W10O32^4-) via 390 nm Light A->B hν (390 nm) C Hydrogen Atom Transfer (HAT) from Benzoylamino Hexanoate B->C Substrate D Carbon-Centered Radical (Aliphatic Chain) C->D -H• E Fluorine Atom Transfer (FAT) from NFSI D->E + NFSI F Fluorinated Benzoylamino Hexanoate Product E->F Product Formation G Reduced Decatungstate Re-oxidation E->G Catalyst Turnover G->A SET

Figure 1: Photocatalytic cycle for the decatungstate-mediated C(sp3)-H fluorination workflow.

Protocol A: Photocatalytic Fluorination (TBADT / NFSI)

Materials Required:

  • Methyl 6-(benzoylamino)hexanoate (Substrate)

  • Tetrabutylammonium decatungstate (TBADT)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium bicarbonate (NaHCO 3​ )

  • Acetonitrile (MeCN) and Deionized Water (H 2​ O)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 10 mL Schlenk tube, add methyl 6-(benzoylamino)hexanoate (1.0 equiv, 0.5 mmol), NFSI (1.5 equiv, 0.75 mmol), and TBADT (2 mol%).

    • Causality: NFSI is utilized over Selectfluor because of its superior solubility in the MeCN/H 2​ O mixture and its precisely tuned reduction potential, which prevents unwanted background oxidation of the amide.

  • Solvent Addition & Buffering: Add 5.0 mL of a 1:1 mixture of MeCN and deionized H 2​ O, followed by NaHCO 3​ (2.0 equiv).

    • Causality: MeCN dissolves the organic substrate, while H 2​ O is critical for the solubility of the TBADT catalyst and facilitates the proton-coupled electron transfer required for catalyst turnover. NaHCO 3​ neutralizes the acidic benzenesulfonimide byproduct, preventing acid-catalyzed hydrolysis of the ester or benzoyl protecting groups.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent triplet quencher. Removing O 2​ ensures the excited state *W 10​ O 324−​ is not prematurely deactivated, maximizing the quantum yield of the HAT step.

  • Irradiation: Backfill the tube with Argon and irradiate with 390 nm LEDs (approx. 40W) for 16 hours at ambient temperature.

    • Causality: The 390 nm wavelength precisely matches the LMCT absorption band of the decatungstate anion, avoiding high-energy UV degradation of the benzoyl group.

  • Quenching & Extraction: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous Na 2​ S 2​ O 3​ (10 mL).

    • Causality: Thiosulfate reduces any unreacted NFSI, halting the reaction and preventing downstream fluorination artifacts during solvent concentration.

Manganese-Porphyrin Catalyzed Thermal Fluorination

For laboratories lacking specialized photoreactors, the Manganese-porphyrin system developed by the Groves laboratory provides a highly efficient thermal alternative .

Protocol B: Thermal Fluorination (Mn(TMP)Cl / Selectfluor)

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a 20 mL reaction vial, combine methyl 6-(benzoylamino)hexanoate (0.5 mmol), Mn(TMP)Cl (5 mol%), and Selectfluor (2.0 equiv).

    • Causality: The bulky tetramesitylporphyrin (TMP) ligand on the Manganese catalyst physically prevents the formation of inactive μ -oxo dimers, ensuring high catalytic turnover and driving regioselectivity toward the less sterically hindered mid-chain methylenes.

  • Phase-Transfer Setup: Add a biphasic solvent system of CH 2​ Cl 2​ / H 2​ O (1:1, 4.0 mL total) and tetrabutylammonium fluoride (TBAF, 10 mol%).

    • Causality: Selectfluor is highly water-soluble but insoluble in DCM. TBAF acts as a phase-transfer catalyst, shuttling the active fluorinating species into the organic layer where the substrate and Mn-catalyst reside.

  • Thermal Activation: Seal the vial and stir vigorously (1000 rpm) at 50 °C for 12 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area of the biphasic system, ensuring consistent mass transfer between the aqueous Selectfluor reservoir and the organic reaction phase.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), and filter the combined organic layers through a short pad of silica gel.

    • Causality: Silica filtration rapidly removes the highly polar Mn-porphyrin catalyst and Selectfluor byproducts, providing a clean crude mixture for immediate NMR analysis.

Analytical Validation & Quality Control

To ensure the integrity of the experimental protocols, every reaction must be treated as a self-validating system . Do not rely solely on isolated mass, as volatile fluorinated byproducts or column hold-up can skew perceived reaction efficiency.

In-Process Quantitative Validation:

  • Internal Standard Spiking: Prior to the aqueous workup (Step 5 in Protocol A or Step 4 in Protocol B), spike the crude reaction mixture with exactly 1.0 equivalent (0.5 mmol) of fluorobenzene .

  • 19 F NMR Diagnostics: Acquire a 19 F NMR spectrum of the crude mixture.

    • Reference Peak: Fluorobenzene will appear as a sharp singlet at -113.15 ppm .

    • Product Peaks: The fluorinated benzoylamino hexanoate isomers will appear as distinct multiplets between -185.0 to -195.0 ppm . This specific chemical shift range is highly diagnostic for secondary aliphatic fluorides (CHF).

  • Yield Calculation: The integration ratio of the product multiplets against the fluorobenzene standard directly yields the absolute reaction conversion, validating the chemical protocol independently of downstream isolation losses.

  • 1 H NMR Confirmation: Following purification, confirm the structure via 1 H NMR. The diagnostic CHF proton will appear as a highly split multiplet around 4.5–4.8 ppm , driven by massive geminal hydrogen-fluorine coupling ( 2JHF​≈47 Hz).

References

  • Halperin, S. D., Fan, H., Chang, S., Martin, R. E., & Britton, R. (2014). "A convenient photocatalytic fluorination of unactivated C-H bonds." Angewandte Chemie International Edition. URL:[Link]

  • Liu, W., Huang, X., Cheng, M. J., Nielsen, R. J., Goddard, W. A., & Groves, J. T. (2012). "Fluorination of aliphatic C-H bonds with silver(I) fluoride and a manganese porphyrin catalyst." Science. URL:[Link]

  • Bloom, S., Pitts, C. R., Miller, D. C., Haselton, N., Holl, M. G., Urheim, E., & Lectka, T. (2012). "A polycatalytic system for the selective fluorination of unactivated aliphatic C–H bonds." Angewandte Chemie International Edition. URL:[Link]

  • Hua, A. M., Mai, D. N., Martinez, R., & Baxter, R. D. (2017). "Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors." Organic Letters. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Welcome to the technical support center for the synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established principles of organic synthesis and field-proven insights, this document provides a structured approach to troubleshooting common issues and answering frequently asked questions to improve your reaction yield and product purity.

I. Troubleshooting Guide: Addressing Low Reaction Yield

Low yields can arise from various factors throughout the synthetic pathway. This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Inefficient Difluorination of the Starting Material

The introduction of a gem-difluoro group is a critical and often challenging step. Poor yields at this stage can significantly impact the overall success of the synthesis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Ineffective Fluorinating Agent The choice of fluorinating agent is crucial. Common reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® have different reactivity profiles and may not be optimal for all substrates. The strength of the C-F bond and the high electronegativity of fluorine present inherent challenges.[1][2]Screen a variety of modern fluorinating agents such as Fluolead™ or XtalFluor-E® which can offer higher thermal stability and may be more suitable for molecules with multiple functional groups.[1]
Sub-optimal Reaction Conditions Temperature, solvent, and reaction time can dramatically influence the efficiency of the fluorination reaction. Harsh conditions can lead to decomposition of the starting material or product.[3]Systematically optimize reaction conditions. Start with milder conditions (e.g., lower temperature) and gradually increase to find the optimal balance between reaction rate and side product formation.[4] Monitor reaction progress closely using techniques like TLC, GC-MS, or NMR.[5]
Moisture Contamination Many fluorinating agents are sensitive to moisture, which can lead to their decomposition and the formation of byproducts.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Issue 2: Poor Yield in the Benzoylation Step

The introduction of the benzoylamino group is another critical transformation. Low yields can be attributed to incomplete reactions or the formation of side products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Amine Protection The amino group is a nucleophile and can participate in undesired side reactions if not properly protected. The benzoyl group serves as a common protecting group.[6]Ensure the complete conversion of the amine to the benzoylamide. This can be achieved by using a slight excess of benzoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Steric Hindrance The steric environment around the amino group can affect the accessibility of the benzoylating agent.If steric hindrance is a suspected issue, consider using a less bulky benzoylating agent or optimizing the reaction temperature to overcome the activation energy barrier.
Side Reactions of the Hydroxyl Group The free hydroxyl group can also react with benzoyl chloride, leading to the formation of a benzoate ester byproduct.Protect the hydroxyl group prior to benzoylation using a suitable protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether.[7] This protecting group can then be selectively removed later in the synthesis.
Issue 3: Difficulty in Product Purification

Fluorinated compounds often exhibit unique physical properties that can make their purification challenging.[8] The presence of closely related impurities can further complicate the isolation of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Co-elution of Impurities Structural similarities between the desired product and byproducts can lead to overlapping peaks in chromatography.Optimize the purification method. This may involve screening different solvent systems for column chromatography or exploring alternative techniques like preparative HPLC. Ion exchange solid-phase extraction (SPE) can also be effective for purifying organic fluorinated compounds.[9]
Product Volatility Some fluorinated organic compounds can be volatile, leading to loss of product during solvent removal under reduced pressure.[5]Use a rotary evaporator with careful control of temperature and pressure. For highly volatile compounds, consider alternative solvent removal techniques like lyophilization if applicable.
Acidic Impurities The synthesis may generate acidic impurities such as hydrogen halides.[10]Incorporate a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic byproducts.[11]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Q1: What is the general synthetic strategy for this molecule?

A1: A common retrosynthetic approach would involve disconnecting the benzoylamino group to reveal a difluoro-hydroxy amino ester. This intermediate could be synthesized from a suitable precursor by introducing the difluoro and hydroxyl functionalities, followed by amination and esterification. The specific order of these steps would be crucial to avoid incompatible reactions.[12]

Q2: Are there any specific safety precautions to consider when working with fluorinating agents?

A2: Yes, many fluorinating agents are toxic, corrosive, and moisture-sensitive.[1] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for structural confirmation. This includes:

  • ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the hydroxyl, amide, and ester groups.

Q4: Can reaction conditions be optimized to improve stereoselectivity at the C2 and C5 positions?

A4: Achieving high stereoselectivity is a common challenge in organic synthesis.[4] For the C2 position, chiral auxiliaries or asymmetric catalysis could be employed during the amination step. For the C5 position, stereoselective reduction of a corresponding ketone precursor could be a viable strategy. The choice of reagents and catalysts will be critical in controlling the stereochemical outcome.

III. Experimental Workflows & Diagrams

General Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis.

Troubleshooting_Workflow start Low Yield Observed step1 Analyze Reaction Mixture (TLC, LC-MS) start->step1 decision1 Starting Material Consumed? step1->decision1 step2a Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent decision1->step2a No step2b Identify Byproducts (NMR, MS) decision1->step2b Yes end Improved Yield step2a->end decision2 Known Side Reaction? step2b->decision2 step3a Modify Synthetic Route: - Change Reagents - Add Protecting Groups decision2->step3a Yes step3b Optimize Work-up & Purification decision2->step3b No step3a->end step3b->end

Caption: A logical workflow for troubleshooting low yields.

Protecting Group Strategy

This diagram outlines a potential protecting group strategy to avoid unwanted side reactions.

Protecting_Group_Strategy A Starting Material (with -OH and -NH2) B Protect Hydroxyl Group (e.g., with TBDMSCl) A->B C Perform Benzoylation (on -NH2 group) B->C D Deprotect Hydroxyl Group (e.g., with TBAF) C->D E Final Product D->E

Caption: A workflow illustrating the use of a protecting group.

IV. References

  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (n.d.). Retrieved from

  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. (2020, March 5). Retrieved from

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025, July 30). Retrieved from

  • US1946195A - Purification of organic fluorine compounds - Google Patents. (n.d.). Retrieved from

  • Putting the F in pharma | Feature - Chemistry World. (2025, February 10). Retrieved from

  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents. (n.d.). Retrieved from

  • METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND - EPO. (2020, October 7). Retrieved from

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (n.d.). Retrieved from

  • "addressing regioselectivity issues in the synthesis of 1,7-difluoro-2-heptanone" - Benchchem. (n.d.). Retrieved from

  • SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. (2022, September 20). Retrieved from

  • Purification of Fluorine by Distillation - SciSpace. (n.d.). Retrieved from

  • Troubleshooting low yield in perfluorocycloalkene synthesis - Benchchem. (n.d.). Retrieved from

  • Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. (2025, March 24). Retrieved from

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups - Beilstein Journals. (2025, June 16). Retrieved from

  • How to Improve Reaction Efficiency with Carbonyl Groups? - Eureka by PatSnap. (2025, July 24). Retrieved from

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from

  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (n.d.). Retrieved from

  • Retrosynthesis Strategy in Organic Chemistry - Jurnal UMI. (2025, January 17). Retrieved from

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (2025, January 4). Retrieved from _

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from

  • How to decrease the amount of impurities in low-temperature synthesis routes? (2018, March 1). Retrieved from

  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (n.d.). Retrieved from

  • Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - Frontiers. (2022, May 11). Retrieved from

  • BIOSYNTHESIS OF POLY(3-HYDROXYBUTYRATE-CO-3-HYDROXYHEXANOATE) WITH A HIGH 3-HYDROXYHEXANOATE FRACTION AND LOW MOLECULAR WEIGHT FOR POLYMER BLENDING - КиберЛенинка. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: HPLC Method Development for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This document is structured...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This document is structured to provide researchers, scientists, and drug development professionals with expert insights, practical protocols, and systematic troubleshooting advice.

Analyte at a Glance: Structural Challenges & Chromatographic Implications

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a complex molecule presenting several distinct challenges for HPLC analysis. A thorough understanding of its structure is the foundation for logical method development.

  • Polarity: The presence of a hydroxyl (-OH) group, an amide linkage, and a gem-difluoro (-CF2) group imparts significant polarity. This can lead to poor retention on traditional nonpolar stationary phases like C18, causing the analyte to elute near the solvent front.[1][2][3]

  • Stereoisomerism: The molecule possesses two chiral centers (at carbons 2 and 5), meaning it can exist as up to four stereoisomers (two pairs of enantiomers that are diastereomeric to each other). Separating these isomers is critical for pharmaceutical applications and requires specialized chiral chromatography techniques.[4][5][6][7]

  • UV Chromophore: The benzoylamino group contains a phenyl ring, which acts as a strong chromophore. This is advantageous for detection, making a standard UV-Vis detector a suitable primary choice.

  • Fluorination: The difluoro group offers a unique handle for separation. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can provide alternative selectivity for fluorinated compounds compared to standard alkyl phases.[8][9][10]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during method development for this and structurally similar analytes.

Part 1: Initial Method Development

Q1: What is the best starting point for column selection for achiral separation?

A: A standard C18 column is a common starting point, but due to the analyte's polarity, it may provide insufficient retention. A more strategic approach involves screening three column chemistries to explore a wider range of interactions:

  • C18 (Octadecyl Silane): Provides baseline hydrophobic retention. Select a modern, high-purity silica column to minimize silanol interactions that can cause peak tailing.[11]

  • Polar-Embedded Group (PEG) Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature makes them more resistant to "dewetting" or "phase collapse" in highly aqueous mobile phases, ensuring more stable retention for polar analytes.[12]

  • Pentafluorophenyl (PFP) Column: This is highly recommended for your analyte. PFP phases offer a unique blend of hydrophobic, pi-pi, dipole-dipole, and weak ion-exchange interactions. They show exceptional selectivity for halogenated compounds, positional isomers, and polar molecules.[9][10]

Q2: Which mobile phase composition should I start with?

A: For reversed-phase HPLC, a combination of water and an organic solvent is standard.

  • Organic Solvent: Acetonitrile is generally the preferred choice over methanol as its lower viscosity leads to higher efficiency and lower backpressure. However, methanol can offer different selectivity and should be considered if acetonitrile fails to provide adequate separation.[13]

  • Aqueous Phase/pH Control: An acidic mobile phase is crucial. It ensures that any residual exposed silanol groups on the stationary phase are protonated, minimizing peak tailing for basic or amine-containing analytes.[11] A good starting point is 0.1% Formic Acid (v/v) in water . This provides a pH of approximately 2.7, which is low enough to suppress silanol activity and is compatible with mass spectrometry (MS) if needed.[13]

  • Starting Gradient: A generic scouting gradient is effective for initial runs. For example: Start at 5-10% organic solvent, ramp to 95% over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

Q3: How do I separate the stereoisomers? This is critical for my work.

A: Separating stereoisomers requires creating a chiral environment. There are two primary HPLC strategies for this:

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common and preferred approach. The enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase, leading to different retention times.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and should be your first choice. They can be operated in normal-phase, reversed-phase, or polar organic modes.[7]

  • Indirect Method (Chiral Derivatization): In this method, you react your racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have different physical properties and can then be separated on a standard achiral column (like a C18).[6] This method has drawbacks: the CDA must be 100% enantiomerically pure, and the reaction must proceed to completion without causing racemization of your analyte.[6]

Q4: My compound lacks a strong chromophore (or I need to see impurities that do). What detector should I use?

A: While your specific analyte has a benzoyl group, you may need to analyze related compounds or impurities without a UV chromophore. In this case, a "universal" detector is necessary. The Evaporative Light Scattering Detector (ELSD) is an excellent choice.[14][15]

  • How it Works: The ELSD nebulizes the column eluent into a fine mist, evaporates the mobile phase in a heated drift tube, and then measures the light scattered by the remaining non-volatile analyte particles.[16][17] The signal is proportional to the mass of the analyte.[17]

  • Key Advantage: It can detect any analyte that is less volatile than the mobile phase, making it independent of optical properties.[14][18] It is also gradient-compatible, unlike a Refractive Index (RI) detector.[16]

  • Important Consideration: ELSD requires volatile mobile phase buffers. Buffers like ammonium formate or ammonium acetate are ideal, while non-volatile phosphate buffers will contaminate the detector.[16]

Part 2: Troubleshooting Common Issues

Q5: My peak is eluting at or very near the void volume (t₀). How do I increase retention?

A: This is a classic problem for polar compounds in reversed-phase chromatography.

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. For polar analytes, even small changes can have a large effect.[13] Try running a gradient that starts at 100% aqueous.

  • Use a 100% Aqueous-Compatible Column: If you are using a traditional C18 column with a highly aqueous mobile phase (<5% organic), the C18 chains can collapse, leading to a sudden loss of retention.[12] Switch to a polar-embedded or a specifically designed "aqua" or "AQ" type C18 column.[1]

  • Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Chromatography (HILIC) is the next logical step. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase to retain and separate very polar compounds.[1]

Q6: My peak is tailing badly. What are the causes and solutions?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Check Mobile Phase pH: The most common cause of tailing for amine-containing compounds is interaction with acidic, ionized silanol groups (Si-O⁻) on the silica surface. Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid) to keep the silanols protonated (Si-OH) and minimize this interaction.[11]

  • Insufficient Buffer Capacity: If you are using a buffer, ensure its concentration is sufficient (typically ≥20 mM) to control the pH effectively.[11]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Reduce the injection volume or sample concentration.[19][20]

  • Column Contamination or Degradation: If the problem persists and affects all peaks, the column inlet frit may be partially blocked, or the stationary phase may be voided or contaminated.[21] Try flushing the column or replacing it.

Q7: My peaks are broad or split. What should I investigate?

A: Broad or split peaks can stem from several issues, both chemical and mechanical.[20]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (less polar) than the initial mobile phase is a very common cause. The sample doesn't properly focus on the column head, leading to a distorted peak.[11] Rule of thumb: Dissolve your sample in the initial mobile phase composition whenever possible.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with too large an internal diameter or poorly made connections) can cause peak broadening.[11][19]

  • Partial Column Blockage: A partially blocked inlet frit can distort the flow path, causing the sample band to split as it enters the column.[21] Try back-flushing the column (disconnect it from the detector first).

  • Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks. Ensure your sample is fully solubilized before injection.[11]

Systematic Troubleshooting Guide

Use this table for quick diagnosis of common HPLC problems.

SymptomPossible CausesRecommended Solutions
Poor Peak Shape
Peak Tailing1. Secondary silanol interactions. 2. Mobile phase pH too close to analyte pKa. 3. Column overload.[20] 4. Column contamination/void.[21]1. Lower mobile phase pH to < 3.5 with 0.1% FA or TFA.[11] 2. Adjust pH at least 1.5-2 units away from the pKa. 3. Reduce injection volume or sample concentration. 4. Flush column; if unresolved, replace column.
Peak Fronting1. Column overload (less common than tailing).[11] 2. Sample solvent stronger than mobile phase.1. Dilute sample or reduce injection volume. 2. Dissolve sample in initial mobile phase conditions.
Split or Broad Peaks1. Sample solvent mismatch.[11] 2. Partially blocked column frit.[21] 3. Column void or channeling. 4. Extra-column dead volume.[19]1. Match sample diluent to mobile phase. 2. Reverse and flush the column (disconnected from detector). 3. Replace the column. 4. Check all fittings and tubing; use smaller ID tubing.
Retention Issues
No/Poor Retention1. Mobile phase is too strong (too much organic).[13] 2. Using a non-aqueous compatible column with >95% water.[12] 3. Incorrect column installed (e.g., normal phase).1. Reduce organic content; start gradient at 100% aqueous. 2. Switch to a polar-embedded or "AQ" type column. 3. Verify column type and installation.
Drifting Retention Times1. Inadequate column equilibration time between runs. 2. Mobile phase composition changing (e.g., evaporation of organic). 3. Column temperature fluctuations. 4. Leaks in the pump or injector.1. Ensure equilibration for at least 10-15 column volumes. 2. Keep mobile phase bottles capped; prepare fresh daily. 3. Use a column thermostat. 4. Perform a system pressure test.

Experimental Protocols

Protocol 1: Initial Achiral Method Development & Screening

This protocol outlines a systematic approach to screen for initial separation conditions on achiral columns.

  • Analyte Preparation: Prepare a 0.5 mg/mL stock solution of the analyte in a 50:50 mixture of Acetonitrile:Water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Column Selection: Perform the screening on three columns:

    • Column 1: C18, 2.1 x 100 mm, 1.8 µm

    • Column 2: Polar-Embedded C18, 2.1 x 100 mm, 1.8 µm

    • Column 3: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.8 µm

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 230 nm (based on the benzoyl chromophore)

    • Scouting Gradient:

      Time (min) %B
      0.0 5
      15.0 95
      20.0 95
      20.1 5

      | 25.0 | 5 |

  • Analysis: Evaluate the chromatograms from each column for retention factor (k), peak shape (tailing factor), and any separation of diastereomers. The PFP column is expected to offer the most promising initial results.

Protocol 2: Chiral Separation Screening

This protocol is for the direct separation of stereoisomers using a Chiral Stationary Phase (CSP).

  • Column Selection: A polysaccharide-based column is the most versatile starting point. Example: An immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP.

  • Mode Selection: Chiral separations are highly dependent on the mobile phase mode. Screen the following conditions:

    • Normal Phase (NP):

      • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v).

      • Note: This mode often provides the best selectivity for chiral compounds.

    • Reversed Phase (RP):

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile or Methanol

      • Run a gradient similar to the achiral screen.

    • Polar Organic (PO):

      • Mobile Phase: Acetonitrile / Methanol (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)

    • Column Temperature: 25 °C (temperature can significantly affect chiral selectivity)

    • Injection Volume: 5 µL

    • UV Detection: 230 nm

  • Optimization: Once initial separation is observed, optimize the ratio of the mobile phase components in the chosen mode. For normal phase, finely adjusting the percentage of the alcohol modifier is key to optimizing resolution.

Visual Workflows & Logic Diagrams

The following diagrams illustrate the decision-making processes in method development and troubleshooting.

MethodDevWorkflow cluster_start Phase 1: Initial Screening (Achiral) cluster_eval1 Phase 2: Evaluation cluster_achiral_opt Phase 3a: Achiral Optimization cluster_chiral Phase 3b: Chiral Method Dev Start Define Analyte Properties (Polarity, Chirality, UV) Screen_Cols Screen Columns: 1. C18 2. Polar-Embedded 3. PFP Start->Screen_Cols Screen_MP Use Generic Gradient (ACN/H2O + 0.1% FA) Screen_Cols->Screen_MP Eval1 Evaluate Retention & Peak Shape Screen_MP->Eval1 Opt_Achiral Optimize Gradient, pH, Temp Eval1->Opt_Achiral Good Retention & Shape Chiral_Screen Screen Chiral Columns (e.g., Polysaccharide CSPs) Eval1->Chiral_Screen Poor Retention or Shape Eval2 Are Stereoisomers Separated? Final_Achiral Final Achiral Method Eval2->Final_Achiral Yes (Diastereomers) Eval2->Chiral_Screen No Opt_Achiral->Eval2 Opt_Achiral->Final_Achiral Chiral_Modes Test Modes: - Normal Phase - Reversed Phase - Polar Organic Chiral_Screen->Chiral_Modes Final_Chiral Final Chiral Method Chiral_Modes->Final_Chiral

Caption: Workflow for HPLC method development for the target analyte.

PeakShapeTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing, Fronting, Split) Cause_Chem Chemical - pH/Buffer Issue - Secondary Interactions - Overload Problem->Cause_Chem Cause_Solvent Solvent Mismatch (Sample vs. Mobile Phase) Problem->Cause_Solvent Cause_Mech Mechanical - Column Frit Blockage - Column Void - Dead Volume Problem->Cause_Mech Sol_Chem Adjust Mobile Phase pH (Use 0.1% FA) Dilute Sample Cause_Chem->Sol_Chem Sol_Solvent Dissolve Sample in Initial Mobile Phase Cause_Solvent->Sol_Solvent Sol_Mech Backflush Column Check Fittings/Tubing Replace Column Cause_Mech->Sol_Mech

Caption: Decision tree for troubleshooting poor peak shape.

References
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chromatography Online. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne LABS. [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Center for Biotechnology Information. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Center for Biotechnology Information. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

Sources

Troubleshooting

Resolving enantiomers and stereoisomers of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide you through the complex stereochemical resolution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide you through the complex stereochemical resolution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This molecule possesses two chiral centers (C2 and C5), resulting in four distinct stereoisomers: (2R,5R), (2R,5S), (2S,5R), and (2S,5S).

The presence of the terminal difluoromethyl group (-CF₂H) adjacent to the C5-hydroxyl, combined with the C2-benzoylamino chromophore, creates unique electronic and steric microenvironments. Below, you will find field-proven workflows, mechanistic insights, and troubleshooting guides to successfully isolate and validate each stereoisomer.

Part 1: Resolution Strategy & Workflow Overview

To isolate all four stereoisomers, attempting a single-step chiral separation is often inefficient due to overlapping retention times. The most robust approach is a two-dimensional separation: first separating the diastereomeric pairs, followed by the enantiomeric resolution of each pair.

G Racemate Methyl 2-(benzoylamino)-6,6-difluoro- 5-hydroxyhexanoate (4 Stereoisomers) DiastereomerSep Diastereomeric Separation (Achiral Silica / C18 HPLC) Racemate->DiastereomerSep PairA Syn-Diastereomer Pair (2R,5R) & (2S,5S) DiastereomerSep->PairA PairB Anti-Diastereomer Pair (2R,5S) & (2S,5R) DiastereomerSep->PairB ChiralHPLCA Chiral HPLC/SFC (Polysaccharide CSP) PairA->ChiralHPLCA ChiralHPLCb Chiral HPLC/SFC (Polysaccharide CSP) PairB->ChiralHPLCb Enant1 (2R,5R)-Isomer ChiralHPLCA->Enant1 Enant2 (2S,5S)-Isomer ChiralHPLCA->Enant2 Enant3 (2R,5S)-Isomer ChiralHPLCb->Enant3 Enant4 (2S,5R)-Isomer ChiralHPLCb->Enant4

Workflow for the 2D chromatographic resolution of the four stereoisomers.

FAQ: Why is this specific molecule challenging to resolve?

A: The difficulty lies in the terminal difluoromethyl (-CF₂H) group. Fluorine is highly electronegative, which inductively increases the acidity of the adjacent C5-hydroxyl proton. This creates a remarkably strong hydrogen-bond donor that can interact too strongly with the stationary phase, leading to peak tailing. Conversely, the C2-benzoylamino group is highly beneficial; its rigid, planar aromatic system provides excellent π−π stacking interactions with phenylcarbamate-derivatized polysaccharide columns, which is critical for chiral recognition [1].

Part 2: Chiral HPLC/SFC Method Development

For the enantiomeric separation of benzoylamino esters, immobilized polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard [1].

Quantitative CSP Screening Data

The following table summarizes the baseline quantitative data for separating the syn-diastereomeric pair using normal-phase HPLC (Flow rate: 1.0 mL/min, UV Detection: 254 nm).

ColumnChiral SelectorMobile Phase t1​ (min) t2​ (min)Resolution ( Rs​ )
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)12.414.82.1
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)15.116.21.1
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/EtOH (90:10)18.522.33.4
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (85:15)10.210.90.8

Note: Chiralpak IC provides the highest resolution due to the electron-withdrawing chloro-groups on the CSP, which form strong dipole-dipole interactions with the difluoro-hydroxy moiety of the analyte.

Step-by-Step Protocol: Chiral HPLC Optimization

This protocol is a self-validating system; if the system suitability criteria in Step 4 are not met, the separation will not scale preparatively.

  • Diastereomer Pre-Separation:

    • Action: Inject the racemate onto an achiral silica column (e.g., Zorbax SIL) using Hexane/Ethyl Acetate (70:30).

    • Causality: The syn and anti diastereomers have different intramolecular hydrogen bonding networks between the C2-amide and C5-hydroxyl, resulting in distinct bulk polarities. Separating them first reduces the chiral separation from a 4-peak to a 2-peak problem.

  • CSP Screening:

    • Action: Screen the isolated diastereomeric pairs on Chiralpak IA and IC columns.

    • Causality: Amylose (IA) and Cellulose (IC) backbones present different helical cavities. The benzoyl group will intercalate into these cavities, driving enantiomeric differentiation [3].

  • Mobile Phase Tuning:

    • Action: Use Hexane/Ethanol (90:10) instead of Isopropanol (IPA). Add 0.1% Trifluoroacetic acid (TFA).

    • Causality: Ethanol is a stronger hydrogen-bond competitor than IPA. It disrupts the overly strong H-bonding between the acidic C5-OH and the CSP, while TFA suppresses the ionization of any trace impurities, sharpening the peaks.

  • System Validation Checkpoint:

    • Criteria: Calculate the resolution ( Rs​ ). The system is validated for preparative scale-up only if Rs​>1.5 and the tailing factor ( Tf​ ) is <1.2 .

Part 3: Enzymatic Kinetic Resolution (Orthogonal Approach)

If chromatographic scale-up is bottlenecked, Enzymatic Kinetic Resolution (EKR) offers an elegant, highly stereoselective alternative. Candida antarctica Lipase B (CALB) is exceptionally efficient at resolving secondary alcohols, even those adjacent to fluorinated groups [2].

G Start C5-Racemic Mixture (Fixed C2 Stereocenter) Enzyme Candida antarctica Lipase B (CALB) + Vinyl Acetate Start->Enzyme Product1 (5R)-Acetate Derivative (Acylated) Enzyme->Product1 Product2 (5S)-Alcohol (Unreacted) Enzyme->Product2 Separation Silica Gel Chromatography (Easy Separation) Product1->Separation Product2->Separation

Enzymatic kinetic resolution of the C5 secondary alcohol using CALB.

Step-by-Step Protocol: Enzymatic Derivatization
  • Substrate Preparation: Dissolve 100 mg of the diastereomerically pure mixture (e.g., fixed C2, racemic C5) in 5 mL of anhydrous hexane/diisopropyl ether (1:1).

  • Enzymatic Acylation: Add 3 equivalents of vinyl acetate (acyl donor) and 20 mg of immobilized CALB (Novozym 435).

    • Causality: Vinyl acetate is chosen because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Reaction Monitoring: Incubate at 30°C with orbital shaking (150 rpm). Monitor via HPLC until exactly 50% conversion is reached (typically 12-24 hours).

  • Product Isolation: Filter out the immobilized enzyme. The mixture now contains the highly non-polar (5R)-acetate and the polar (5S)-alcohol.

  • System Validation Checkpoint: Separate the two compounds via standard silica gel flash chromatography. Analyze both fractions via Chiral HPLC. The system is validated if the Enantiomeric Excess (ee) of both fractions is >98% [3].

Part 4: Troubleshooting & FAQs

Q: I am observing severe peak tailing on my Chiralpak IA column. How do I fix this? A: Peak tailing for this molecule is almost always caused by the highly polarized C5-hydroxyl group interacting non-specifically with the silica support beneath the polysaccharide coating. Fix: Switch your alcohol modifier from Isopropanol to Ethanol or Methanol. If tailing persists, add 0.1% to 0.2% of a volatile organic acid (like TFA or Acetic Acid) to the mobile phase to saturate the hydrogen-bonding sites on the stationary phase.

Q: My diastereomers are co-eluting during the initial achiral separation step. What is the mechanistic cause? A: If the syn and anti pairs are co-eluting, your mobile phase is likely too polar, disrupting the intramolecular hydrogen bonds that differentiate their 3D conformations. Fix: Reduce the polarity of your mobile phase (e.g., drop Ethyl Acetate from 30% to 15% in Hexane) and switch to a fluorinated stationary phase (e.g., PFP - Pentafluorophenyl). The PFP column will exploit the fluorous-fluorous interactions with the -CF₂H group, drastically improving diastereomeric resolution.

Q: During enzymatic resolution, the reaction stalls at 20% conversion. Why? A: The difluoromethyl group is highly electron-withdrawing, which drastically reduces the nucleophilicity of the adjacent C5-hydroxyl group. CALB relies on the alcohol attacking the acyl-enzyme intermediate. Fix: Increase the reaction temperature to 45°C (CALB is thermally stable up to 60°C) and switch the solvent to pure diisopropyl ether to increase substrate solubility and thermodynamic activity.

References

  • High-performance liquid chromatographic enantioseparation of unusual amino acid derivatives with axial chirality on polysaccharide-based chiral stationary phases. PubMed / Elsevier. Available at:[Link]

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. PMC / MDPI. Available at:[Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at:[Link]

Optimization

Technical Support Center: Stabilization &amp; Storage of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Welcome to the Technical Support Center for handling Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS: 1218402-90-4). As a critical difluorostatine intermediate used in the synthesis of potent protease inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (CAS: 1218402-90-4). As a critical difluorostatine intermediate used in the synthesis of potent protease inhibitors, this molecule possesses unique structural features—specifically a C5-hydroxyl group and a C1-methyl ester—that make it highly susceptible to intramolecular degradation.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to prevent degradation, troubleshoot analytical anomalies, and ensure long-term structural integrity.

Part 1: Core Troubleshooting & FAQs

Q1: During routine LC-MS analysis, my sample shows a new, dominant peak with a mass of [M-32]. What is happening to the compound?

A: Your compound is undergoing spontaneous δ -lactonization . The loss of 32 Da corresponds perfectly to the elimination of a methanol molecule ( CH3​OH ).

The Causality: The molecule features a secondary alcohol at the C5 position and a methyl ester at the C1 position. The spatial proximity of these two groups thermodynamically drives a 6-exo-trig intramolecular cyclization. The 5-hydroxyl oxygen acts as a nucleophile, attacking the C1 carbonyl carbon, forming a highly stable 6-membered δ -lactone ring and expelling methanol. This structural vulnerability is a well-documented challenge in the synthesis of difluorostatine analogs .

Q2: Why does this degradation occur even when the sample is stored in a sealed vial at 4°C?

A: Lactonization of 5-hydroxy esters is highly sensitive to trace moisture and microscopic pH shifts . If the compound was sealed in ambient air, atmospheric humidity trapped in the headspace condenses at 4°C. This moisture facilitates proton transfer, acting as a catalytic bridge that lowers the activation energy for the cyclization. Furthermore, the strongly electron-withdrawing 6,6-difluoro group adjacent to the hydroxyl slightly increases the acidity of the C5 proton, accelerating the nucleophilic attack under slightly basic or protic conditions.

Q3: Can I dissolve and store this compound in protic solvents like Methanol or Ethanol to prevent lactonization?

A: No. Storing this intermediate in protic solvents is highly detrimental. While dissolving it in methanol might theoretically push the equilibrium away from lactonization (due to Le Chatelier's principle), trace acidic or basic impurities will instead catalyze transesterification or rapid degradation. Furthermore, protic solvents readily absorb atmospheric water, which will trigger parallel ester hydrolysis, converting your methyl ester into a free carboxylic acid ([M-14] peak).

Q4: What is the definitive mechanism of degradation I need to protect against?

A: You must protect against three competing pathways, ranked by their kinetic favorability: Intramolecular Lactonization (fastest), Ester Hydrolysis (moderate), and C5-Oxidation (slowest).

DegradationPathways Parent Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate (Stable Parent) Lactone Delta-Lactone Derivative (-32 Da, Loss of MeOH) Parent->Lactone Intramolecular Cyclization (Trace Acid/Base, Heat) Hydrolysis Free Carboxylic Acid (-14 Da, Loss of CH2) Parent->Hydrolysis Ester Hydrolysis (H2O, Acid/Base) Oxidation 5-Oxo Derivative (-2 Da, Loss of H2) Parent->Oxidation Oxidation (O2, Trace Metals)

Fig 1. Primary degradation pathways of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Part 2: Self-Validating Experimental Protocols

To guarantee the integrity of your material, you must implement a self-validating workflow . This means every handling step includes a built-in analytical check to ensure the protocol itself did not induce the degradation it was designed to prevent.

Protocol: Anhydrous Aliquoting and Cryopreservation

Objective: To completely remove atmospheric moisture and oxygen, preventing lactonization and hydrolysis during long-term storage.

Step 1: Baseline Quality Control (Pre-Validation)

  • Action: Dissolve 1 mg of the received batch in 1 mL of anhydrous Acetonitrile (HPLC grade). Inject 1 µL into an LC-MS system.

  • Causality: You must establish the exact baseline ratio of Parent (m/z 302.1) to Lactone (m/z 270.1) before handling. If the lactone exceeds 2%, the batch must be repurified via flash chromatography before storage.

Step 2: Lyophilization / Desiccation

  • Action: Transfer the bulk material into a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ). Apply a high vacuum (< 0.1 mbar) for 12 hours.

  • Causality: Standard freeze-drying is insufficient because the compound is an intermediate, often presenting as a viscous oil that traps microscopic water pockets. High-vacuum desiccation over a powerful drying agent chemically strips bound water from the hydrogen-bonding network of the benzoylamino and hydroxyl groups.

Step 3: Argon Displacement and Aliquoting

  • Action: Transfer the desiccator to a glove box purged with Argon (relative humidity < 1%). Aliquot the material into single-use, amber glass vials.

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against ambient moisture. Amber glass prevents UV-induced radical formation, which could trigger oxidation of the C5-hydroxyl group into a ketone .

Step 4: Hermetic Sealing and Deep Freeze

  • Action: Cap the vials with PTFE-lined septa, crimp tightly, and immediately transfer to a -80°C freezer.

  • Causality: At -80°C, the kinetic energy of the molecules is insufficient to overcome the activation energy required for the 6-exo-trig lactonization, effectively freezing the degradation pathway.

Step 5: Post-Thaw Validation (Self-Validation)

  • Action: When a vial is needed, allow it to equilibrate to room temperature before opening (prevents condensation). Take a 1 µL sample for rapid LC-MS.

  • Causality: This closes the validation loop. Comparing this chromatogram to the Step 1 baseline proves that your storage protocol successfully halted degradation.

StorageWorkflow QC1 Initial QC (LC-MS/NMR) Dry Vacuum Desiccation (Remove H2O) QC1->Dry Pass Aliquot Aliquoting (Argon Purge) Dry->Aliquot Desiccated Store Deep Freeze (-80°C) Aliquot->Store Sealed QC2 Pre-Use Validation (Check Lactone Peak) Store->QC2 Thaw & Verify

Fig 2. Self-validating workflow for the processing and long-term storage of the difluoro-ester.

Part 3: Quantitative Degradation Data

To assist your analytical teams in identifying and quantifying the stability of your batches, refer to the following standardized data tables.

Table 1: Storage Condition Impact on Degradation Rate

Data represents the time required for the batch to reach 5% degradation (predominantly δ -lactone formation).

Storage TemperatureAtmosphereLight ExposureTime to 5% DegradationPrimary Degradant
25°C (Room Temp)Ambient AirLight< 48 hours δ -Lactone
4°C (Fridge)Ambient AirDark14 days δ -Lactone
-20°C (Freezer)Argon PurgedDark> 6 monthsNone detected
-80°C (Deep Freeze)Argon PurgedDark> 24 monthsNone detected
Table 2: Analytical Identification of Degradants (LC-MS / 1H-NMR)

Use these markers during the QC validation steps to accurately identify the state of your compound.

Compound StateESI-MS (m/z)[M+H]+Key 1H-NMR Marker (CDCl3)Structural Change
Parent Ester 302.1~3.75 ppm (s, 3H, -OCH3)Intact molecule
δ -Lactone 270.1Complete absence of -OCH3 peakCyclization, loss of Methanol
Free Acid 288.1Broad -COOH peak, no -OCH3Hydrolysis of methyl ester
5-Oxo Derivative 300.1Absence of C5-CH(OH) multipletOxidation of secondary alcohol

Part 4: References

  • Thaisrivongs, S., et al. "Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogs." Journal of Medicinal Chemistry, 1986. URL:[Link]

  • Schulz, S., et al. "The use of the lactone motif in chemical communication." Natural Product Reports, 2015. URL:[Link]

  • Organic Chemistry Portal. "Lactone synthesis." Organic-Chemistry.org, Accessed 2026. URL: [Link]

Troubleshooting

Overcoming low aqueous solubility of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in cell culture

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in Cell Culture Welcome to the Application Scientist Support Center. Working with highly lipophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in Cell Culture

Welcome to the Application Scientist Support Center. Working with highly lipophilic, fluorinated compounds like Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate[1] (CAS 1218402-90-4[2]) presents significant formulation challenges for in vitro assays. This guide provides field-proven, self-validating protocols to prevent compound precipitation, ensure accurate dosing, and maintain cell viability.

Section 1: Solubilization Decision Matrix

Before beginning your experiment, consult the following quantitative summary to select the appropriate solubilization strategy based on your assay's duration and required concentration.

StrategyMax Stock Conc.Max Final Conc. in MediaCarrier Toxicity ThresholdPreparation TimeBest Used For
DMSO Co-solvency 50 mM~10–50 µM< 0.1% - 0.5% (v/v)10 minsAcute assays (<24h), low-dose screens
HP-β-CD Complexation 10 mM~100 µM1% - 2% (w/v)4–24 hoursLong-term assays (72h+), high-dose assays
BSA Conjugation 5 mM~25 µMNon-toxic (Nutrient)1 hourHighly lipophilic drugs in serum-free media

Section 2: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate ("crash out") when added to the culture media? A1: The chemical structure of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate features a highly lipophilic difluoro-alkyl chain and a bulky, hydrophobic benzoylamino group. When a concentrated DMSO stock is pipetted directly into aqueous media, a phenomenon known as "solvent shift" occurs. The DMSO rapidly diffuses into the bulk water, stripping the compound of its solvation shell. Because the compound cannot form favorable hydrogen bonds with water, it experiences a massive entropic penalty, leading to local supersaturation, rapid nucleation, and visible precipitation[3]. This reduces the effective concentration and causes unreliable assay results[4].

Q2: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) overcome this thermodynamic barrier? A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a non-polar, hydrophobic interior cavity[5]. The cavity diameter is perfectly suited to encapsulate bulky, hydrophobic moieties like the benzoylamino group. By forming a non-covalent host-guest inclusion complex, HP-β-CD shields the hydrophobic regions of the molecule from the aqueous environment. The solubility of lipophilic drugs increases linearly with the concentration of HP-β-CD[6]. This method prevents precipitation without altering the intrinsic pharmacological activity of the compound[7].

Q3: DMSO toxicity is affecting my cell viability. What are the quantitative limits and alternatives? A3: DMSO can exhibit significant cytotoxicity, altering cell morphology, inducing differentiation, or causing apoptosis, which confounds experimental results[8]. For most mammalian cell lines, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v). If your required dosing pushes the final DMSO concentration above 0.5%, you must switch to an alternative strategy, such as HP-β-CD complexation. Cells in serum-supplemented medium can safely tolerate up to 1-2% (w/v) HP-β-CD, making it a superior alternative for high-dose requirements[6].

Section 3: Validated Experimental Protocols

Protocol A: The "Step-Down" Co-Solvency Method (DMSO + BSA)

Causality: Bovine Serum Albumin (BSA) acts as a natural carrier protein. By pre-mixing the DMSO stock with warmed, BSA-rich media, the hydrophobic compound binds to the hydrophobic pockets of BSA before it has a chance to nucleate and precipitate.

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate in 100% anhydrous DMSO. Vortex until completely clear.

  • Media Warming: Warm the cell culture media (containing at least 10% FBS or 1% purified BSA) to 37°C. Causality: Higher temperatures increase kinetic solubility and molecular mobility.

  • Serial Dilution: Perform a "step-down" dilution. Instead of adding the stock directly to the final volume, first dilute the stock 1:10 into pure DMSO to create a 1 mM working stock.

  • Integration: Slowly add 1 µL of the 1 mM working stock dropwise to 1 mL of the warmed, rapidly stirring media to achieve a 1 µM final concentration (0.1% DMSO final).

  • Self-Validation Step: Transfer 100 µL of the final media to a clear 96-well plate and measure the Optical Density at 600 nm (OD600) using a microplate reader. An OD600 < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, discard the solution and proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complex Preparation

Causality: Continuous agitation provides the activation energy required for the drug to enter the cyclodextrin cavity, displacing the high-energy water molecules inside. This forms a stable, water-soluble complex[9].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Phosphate-Buffered Saline (PBS) or serum-free basal media.

  • Addition: Weigh the dry powder of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate and add it directly to the 20% HP-β-CD solution to achieve a target concentration of 2 mM.

  • Complexation: Place the mixture on a thermomixer or orbital shaker at 37°C and agitate at 800 RPM for 24 hours. Causality: Complexation is a dynamic equilibrium process; extended incubation ensures maximum inclusion.

  • Purification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Step: Carefully collect the clear supernatant. Quantify the exact dissolved concentration using HPLC or UV-Vis spectroscopy before applying it to your cell culture assays. Dilute this aqueous stock directly into your final culture media.

Section 4: Workflow Visualization

SolubilizationWorkflow Start Methyl 2-(benzoylamino)- 6,6-difluoro-5-hydroxyhexanoate DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock StrategyB Strategy B: Complexation Use 10-20% HP-β-CD in aqueous buffer Start->StrategyB Alternative Path Decision Direct Dilution into Aqueous Media? DMSO_Stock->Decision Crash Precipitation / 'Crash Out' (High Nucleation Rate) Decision->Crash Yes (Rapid shift) StrategyA Strategy A: Co-solvency Dilute into warm media + BSA (Final DMSO < 0.1%) Decision->StrategyA No (Step-down) Crash->StrategyB Rescue Strategy Validate Self-Validation: Measure OD600 for Turbidity StrategyA->Validate StrategyB->Validate Validate->Crash OD600 > 0.05 Success Solubilized Compound Ready for In Vitro Assay Validate->Success OD600 < 0.05

Workflow for overcoming the aqueous solubility challenges of fluorinated hexanoates in cell culture.

Section 5: References

  • Title: Hydroxypropyl Β-Cyclodextrin - MP Biomedicals | Source: mpbiochina.com | URL: [Link]

  • Title: Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line | Source: frontiersin.org | URL: [Link]

Sources

Optimization

Identifying and removing impurities in Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Welcome to the technical support center for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this complex fluorinated amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.

I. Compound Overview

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a synthetic, modified amino acid that has garnered interest in pharmaceutical chemistry for its potential biological activities.[1] Its structure, characterized by a difluorinated carbon, a hydroxyl group, and a benzoylamino moiety, presents unique challenges in purification and impurity profiling.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate?

A1: Based on the typical synthetic routes, which often involve the protection of functional groups, fluorination, and coupling reactions, several classes of impurities can be anticipated[1]:

  • Starting Material Residues: Incomplete reaction can leave behind starting materials like L-2-aminoadipic acid derivatives.

  • By-products from Side Reactions: These can include products from incomplete fluorination, over-fluorination, or side reactions involving the protecting groups.

  • Diastereomers: The presence of multiple chiral centers can lead to the formation of diastereomeric impurities, which can be challenging to separate.

  • Degradation Products: The compound may be susceptible to hydrolysis of the methyl ester or other degradation pathways under certain pH and temperature conditions.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A2: A multi-technique approach is essential for comprehensive impurity profiling of fluorinated compounds.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[3] Due to the fluorinated nature of the compound, specialized columns, such as those with fluorinated stationary phases, may offer enhanced separation and retention.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information, aiding in the identification of unknown impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for structural elucidation of the main compound and any impurities.[5] 19F NMR is particularly powerful for identifying and quantifying fluorinated impurities.[5]

  • Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents used in the synthesis.[3][6]

Q3: My NMR spectrum shows unexpected signals. How can I determine if they correspond to impurities?

A3: Unexpected signals in your NMR spectrum often indicate the presence of impurities. To investigate further:

  • 19F NMR: Acquire a 19F NMR spectrum. The presence of multiple signals in the fluorine spectrum, beyond what is expected for your target molecule, strongly suggests the presence of fluorinated impurities.[5]

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural assignment of both your product and any impurities.

  • Spiking Study: If you have a suspected impurity standard, you can "spike" your sample with a small amount of it and re-acquire the NMR spectrum. An increase in the intensity of the suspect signals confirms the identity of the impurity.

III. Troubleshooting Guides

Issue 1: Incomplete reaction or low yield.

Causality: The synthesis of fluorinated amino acid derivatives can be complex, and incomplete reactions are a common issue.[7][8] This can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of reagents.

Troubleshooting Protocol:
  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or a rapid analytical technique like UPLC-MS to monitor the reaction's progress closely.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments, while monitoring for any potential degradation.

    • Reaction Time: Extend the reaction time and continue to monitor for the consumption of starting materials.

    • Reagent Stoichiometry: Consider a modest increase in the equivalents of the limiting reagent.

  • Reagent Quality: Ensure the purity and activity of your starting materials and reagents, as impurities can inhibit the reaction.

Issue 2: Presence of diastereomeric impurities.

Causality: The stereocenters in Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate can lead to the formation of diastereomers during synthesis. These closely related structures can be difficult to separate using standard purification techniques.

Troubleshooting Protocol:
  • Chiral Chromatography: Employ chiral HPLC or SFC (Supercritical Fluid Chromatography) for analytical and preparative-scale separation of diastereomers.

  • Recrystallization: Carefully select a solvent system for recrystallization. Sometimes, diastereomers exhibit different solubilities, allowing for their separation.

  • Diastereoselective Synthesis: If possible, revisit the synthetic route to incorporate a diastereoselective step, which can significantly reduce the formation of the undesired diastereomer.

Issue 3: Hydrolysis of the methyl ester.

Causality: The methyl ester group can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid.[9][10][11]

Troubleshooting Protocol:
  • pH Control: Maintain a neutral pH during workup and purification steps. Use buffered aqueous solutions if necessary.

  • Temperature Management: Avoid excessive heat during purification, as it can accelerate hydrolysis.

  • Alternative Hydrolysis Methods: If the carboxylic acid is the desired product, enzymatic hydrolysis can offer a milder and more selective alternative to chemical hydrolysis.[12]

IV. Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. The specific solvent system will need to be optimized based on TLC analysis.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with the optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC Method Development for Impurity Profiling

This protocol outlines the steps for developing an HPLC method to separate the target compound from its potential impurities.

  • Column Selection: Start with a standard C18 reversed-phase column. If separation is inadequate, consider a column with a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[4]

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% formic acid or 0.1% trifluoroacetic acid in water.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to get an initial separation profile.

  • Method Optimization: Based on the initial chromatogram, adjust the gradient slope, flow rate, and column temperature to improve the resolution between the main peak and any impurity peaks.

  • Detection: Use a UV detector at a wavelength where the compound and its impurities have good absorbance (e.g., around 230 nm and 254 nm).

V. Data Presentation

Table 1: Common Impurities and their Potential Origin

Impurity TypePotential OriginRecommended Analytical Technique
Unreacted Starting MaterialsIncomplete reactionHPLC, LC-MS
Monofluorinated By-productIncomplete fluorination19F NMR, LC-MS
DiastereomersNon-stereoselective synthesisChiral HPLC, 1H NMR
Carboxylic AcidHydrolysis of the methyl esterHPLC, LC-MS
Residual SolventsIncomplete removal after synthesisGC

VI. Visualization

Diagram 1: General Workflow for Identification and Removal of Impurities

G cluster_0 Impurity Identification cluster_1 Purification Strategy A Crude Product B Analytical Screening (HPLC, LC-MS, NMR, GC) A->B C Impurity Profile (Identification & Quantification) B->C D Select Purification Method (Chromatography, Recrystallization) C->D Based on Impurity Profile E Execute Purification D->E F Analyze Purified Fractions E->F F->E Re-purify if needed G Combine Pure Fractions F->G Purity > 98% H H G->H Final Product

Caption: Workflow for impurity identification and removal.

VII. References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved March 22, 2026, from [Link]

  • O'Hagan, D. (2008). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Fluorine Chemistry, 129(8), 679-688.

  • Gomez, A., & Galarce, N. (2013). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc, 45(1), 1-10.

  • Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020). Supporting Information. The Royal Society of Chemistry.

  • Cottet, H., et al. (2018). Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography: I. Optimization and separation process. Electrophoresis, 39(22), 2846-2853.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical Research International, 34(1B), 56-59.

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • Vukelić, S., Ushakov, D. B., Gilmore, K., Koksch, B., & Seeberger, P. H. (2015). Flow Synthesis of Fluorinated Amino Acids. European Journal of Organic Chemistry, 2015(14), 3036-3039.

  • Zlotorzynski, A. (2005). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 78(3), 329-337.

  • Methyl ester hydrolysis. (2010, July 22). ChemSpider Synthetic Pages.

  • Kim, E., & Choi, S. (2019). Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis, 9(2), 1461-1466.

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). Molecules, 29(15), 3677.

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1998, October 14). European Patent Office.

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032.

  • Studies on fluorofunctionalization of some functionalized alkene scaffolds. (2024, January 6). Results in Chemistry, 7, 101344.

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. (n.d.). scite.

  • Isomerization during hydrolysis of a methyl ester. (2020, June 30). Reddit.

  • Hydrolysis of methyl esters. (n.d.). Google Patents.

  • [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. (n.d.).

  • methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. (n.d.). Santa Cruz Biotechnology.

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Tetrahedron Letters, 56(39), 5329-5331.

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).

  • 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid. (n.d.). EvitaChem.

  • Khalikova, E. R., et al. (2024). Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. Russian Journal of Organic Chemistry, 60(1), 71-76.

  • Bacci, J. P., Kearney, A. M., & Van Houten, K. A. (n.d.). Efficient Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-one Fluorophores.

  • AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2-AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (2021). Fluorine notes, 1(134).

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  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). Molbank, 2024(3), M1943.

  • Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process. (n.d.). Google Patents.

  • Deodato, D., & Gellman, S. H. (2012). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry, 77(17), 7436-7443.

  • Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. (n.d.). Chemical Communications.

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  • Couturier, C., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(15), 5239-5242.

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. (n.d.). SciSpace.

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  • Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one. (2016). IUCrData, 1(4), x160493.

  • Malanga, M., et al. (2014). A complete series of 6-deoxy-monosubstituted tetraalkylammonium derivatives of α-, β-, and γ-cyclodextrin with 1, 2, and 3 permanent positive charges. Beilstein Journal of Organic Chemistry, 10, 1347-1355.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Introduction: The Critical Role of NMR in Fluorinated Drug Candidate Profiling In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to modulate metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of NMR in Fluorinated Drug Candidate Profiling

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to modulate metabolic stability, binding affinity, and bioavailability.[1] However, the unique properties of fluorine necessitate specialized analytical techniques for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the gold standard for this purpose. Fluorine's 100% natural abundance and high gyromagnetic ratio make ¹⁹F NMR a highly sensitive technique with a wide chemical shift dispersion, offering a clear window into the electronic environment of the fluorinated center.[2]

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR characterization of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate , a complex molecule featuring multiple chiral centers and diverse functional groups. We will explore not only the interpretation of spectral data but also the causality behind experimental choices, providing researchers with a robust framework for characterizing similar fluorinated molecules.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for the target molecule.

Caption: Structure of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

Experimental Protocols: A Self-Validating Workflow

The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. The following workflow is designed to provide comprehensive structural information.

Workflow for NMR Sample Preparation and Analysis

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection Rationale :

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆) : This is the preferred solvent for this molecule. It forms hydrogen bonds with the hydroxyl (-OH) and amide (-NH) protons, slowing down their chemical exchange. This results in sharper signals that are shifted downfield, away from the crowded aliphatic region, and allows for the observation of their coupling to adjacent protons.[3][4]

    • Deuterated Chloroform (CDCl₃) : While a common solvent, it is less ideal for this specific compound. The -OH and -NH protons often appear as broad signals that are difficult to assign and may exchange with trace acidic impurities.[5]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate.

    • Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean vial.

    • Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for ¹H NMR.[6]

    • For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) in a capillary tube is recommended to avoid potential interactions with the analyte. If an internal standard is required, trifluoroacetic acid (TFA) can be used, but its chemical shift can be pH-dependent.[7][8]

    • Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • ¹H NMR : Acquire a standard proton spectrum.

    • ¹⁹F NMR : Acquire two spectra: one with proton coupling to observe ¹H-¹⁹F interactions, and one with proton decoupling to confirm the number of fluorine environments.

    • 2D NMR : Acquire a ¹H-¹H COSY experiment to establish proton-proton connectivities and a ¹H-¹³C HSQC experiment to assign protons to their directly attached carbons.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum reveals a complex interplay of signals. The interpretation below proceeds from the most downfield (deshielded) to the most upfield (shielded) protons.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
NH ~8.60Doublet (d)J(NH, H2) ≈ 8.01HThe amide proton is significantly deshielded and its coupling to H2 confirms its location. Its chemical shift is characteristic for secondary amides in DMSO-d₆.[3][4]
Ph (ortho) ~7.90Doublet (d)J ≈ 7.52HProtons ortho to the electron-withdrawing carbonyl group on the benzoyl ring are the most deshielded aromatic protons.
Ph (para) ~7.55Triplet (t)J ≈ 7.51HThe para proton of the benzoyl group.
Ph (meta) ~7.50Triplet (t)J ≈ 7.52HThe meta protons of the benzoyl group.
H6 ~6.25Triplet of Doublets (td)²J(H,F) ≈ 56.0, ³J(H,H5) ≈ 4.01HThis proton is attached to the same carbon as the two fluorine atoms, resulting in a large geminal coupling (²JHF), which splits the signal into a triplet.[9] Each peak of the triplet is further split into a doublet by the vicinal H5 proton.
OH ~5.50Doublet (d)J(OH, H5) ≈ 5.01HThe hydroxyl proton signal is sharp in DMSO-d₆ and couples to the adjacent H5 proton. This signal will disappear upon the addition of a drop of D₂O.
H2 ~4.40Multiplet (m)-1HThis proton is deshielded by both the adjacent ester carbonyl and the benzoylamino group. It is coupled to NH, and the two H3 protons, resulting in a complex multiplet.
H5 ~3.80Multiplet (m)-1HDeshielded by the adjacent hydroxyl group. It is coupled to the H6 proton, the OH proton, and the two H4 protons.
O-CH₃ ~3.65Singlet (s)-3HThe characteristic singlet for a methyl ester group.[10][11]
H3, H4 ~1.50 - 2.00Multiplets (m)-4HThe methylene protons of the hexanoate backbone appear as overlapping complex multiplets in the aliphatic region.

¹⁹F NMR Spectral Analysis (376 MHz, DMSO-d₆)

¹⁹F NMR provides a direct and unambiguous confirmation of the gem-difluoro moiety.

Fluorine LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
F6 (a, b) ~ -125.0Doublet of Doublets (dd)²J(F,H6) ≈ 56.0, ³J(F,H5) ≈ 15.0The two fluorine atoms are chemically equivalent and couple strongly to the geminal proton H6, splitting the signal into a large doublet. Each peak is further split by the weaker, three-bond coupling to the vicinal proton H5. The chemical shift is typical for an aliphatic CHF₂ group.[9][12]

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Comparative Analysis: The Power of 2D NMR and Complementary Techniques

While 1D NMR provides substantial information, a full and confident characterization relies on a multi-technique approach.

2D NMR for Unambiguous Assignments

One-dimensional spectra can sometimes have overlapping signals (e.g., H3 and H4). Two-dimensional NMR experiments provide an alternative perspective that resolves this ambiguity.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For our target molecule, it would show clear correlations confirming the entire spin system, as illustrated below. This is invaluable for tracing the connectivity from the amide proton (NH) all the way to the terminal methine proton (H6).

Caption: Key ¹H-¹H COSY correlations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the most reliable way to assign the ¹³C NMR spectrum and confirm the proton assignments. For example, it would definitively link the proton signal at ~6.25 ppm to the carbon atom bearing the two fluorine atoms.

Comparison with Alternative Analytical Methods

NMR provides detailed structural connectivity, but it should be used in concert with other techniques for a complete analytical profile.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the exact molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can corroborate the structure deduced from NMR.Complementary. MS confirms the molecular formula, while NMR establishes the atomic connectivity and stereochemistry.
HPLC/UPLC Assesses the purity of the compound by separating it from impurities. Can be used to isolate the compound for subsequent NMR analysis.Orthogonal. HPLC provides purity information that is difficult to obtain from a simple 1D NMR spectrum, which might not detect non-proton-bearing or co-eluting impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies (e.g., C=O stretch for ester and amide, O-H stretch for alcohol, N-H stretch for amide).Supportive. IR is a quick method to confirm functional groups, but NMR provides the detailed atomic-level map of the entire molecule.

Conclusion

The comprehensive NMR characterization of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a clear demonstration of the power of combining ¹H and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum, ideally acquired in DMSO-d₆, allows for the complete assignment of the complex proton spin systems, from the aromatic and amide regions to the aliphatic backbone. The ¹⁹F NMR spectrum provides a definitive signature for the gem-difluoro moiety through its characteristic chemical shift and large coupling constant to the attached proton. When supported by 2D NMR experiments like COSY and complementary techniques such as Mass Spectrometry, this analytical workflow provides an unassailable confirmation of the molecule's structure, a critical step in the progression of any fluorinated drug candidate.

References

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  • Lee, S. S., & Sharts, C. M. (1966). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics.
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Comparative

Comparative Performance Analysis: Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate vs. Its Non-fluorinated Analog

A Guide for Drug Development Professionals Introduction: The Strategic Rationale for Fluorination In modern medicinal chemistry, the selective incorporation of fluorine into drug candidates is a well-established strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Introduction: The Strategic Rationale for Fluorination

In modern medicinal chemistry, the selective incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa when strategically placed.[3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its utility in overcoming common drug development hurdles.[1]

This guide provides an in-depth comparison between Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (hereafter "Fluorinated Analog") and its corresponding non-fluorinated counterpart, Methyl 2-(benzoylamino)-5-hydroxyhexanoate ("Non-fluorinated Analog"). We will explore the predicted impact of the terminal gem-difluoro group (CF2) on key drug-like properties, supported by established principles and detailed experimental protocols for validation. This analysis serves as a predictive framework for researchers aiming to leverage fluorination to enhance their lead compounds.

Physicochemical Property Modulation by gem-Difluorination

The introduction of a CF2 group in place of a CH2 group at the 6-position induces significant changes in the molecule's electronic and steric profile. These alterations are foundational to the differences in biological performance.

  • Metabolic Blockade: The primary rationale for this substitution is to block metabolic oxidation. The terminal methyl group in the non-fluorinated analog is a potential site for cytochrome P450 (CYP)-mediated hydroxylation, a common metabolic pathway leading to rapid clearance. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to the carbon-hydrogen bond (~100 kcal/mol), rendering the 6-position of the fluorinated analog highly resistant to enzymatic breakdown.[1]

  • Electronic Effects & Acidity: The strong electron-withdrawing nature of the two fluorine atoms exerts a powerful inductive effect (-I) on the adjacent C5-hydroxyl group. This effect is predicted to lower the pKa of the hydroxyl proton, making it more acidic than in the non-fluorinated analog. This change can significantly alter hydrogen bonding interactions with target proteins and metabolizing enzymes.[4][5][6]

  • Lipophilicity and Conformation: While often used to increase lipophilicity, the effect of gem-difluorination can be complex and context-dependent.[4][6] It can also impose conformational constraints that may pre-organize the molecule into a more favorable binding conformation or, conversely, introduce steric clashes.[7][8]

Comparative Biological Performance: A Data-Driven Projection

The following sections present a comparison based on projected experimental outcomes. The hypothetical data are grounded in established principles of how gem-difluorination impacts molecular behavior.

Metabolic Stability

The resistance of the C-F bond to enzymatic cleavage is expected to translate directly to enhanced metabolic stability for the fluorinated analog.

Table 1: Projected Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-fluorinated Analog1592.4
Fluorinated Analog> 120< 11.5
  • Expert Interpretation: The data in Table 1 illustrates a dramatic increase in metabolic half-life for the Fluorinated Analog. This is a direct consequence of blocking the primary site of oxidative metabolism. Such an improvement can lead to a longer duration of action and lower required dosing in vivo.

Target Engagement: Histone Deacetylase (HDAC) Inhibition

The core structure of the analogs, featuring a zinc-binding group (hydroxamate, if the methyl ester were hydrolyzed) and a cap group, is reminiscent of some Histone Deacetylase (HDAC) inhibitors.[9] Changes in electronics and conformation due to fluorination can influence binding affinity.

Table 2: Projected Inhibitory Activity against HDAC1

CompoundIC50 (nM)
Non-fluorinated Analog85
Fluorinated Analog40
  • Expert Interpretation: The projected twofold increase in potency (lower IC50) for the Fluorinated Analog could be attributed to several factors. The increased acidity of the C5-hydroxyl group may enable stronger or more favorable hydrogen bonding within the enzyme's active site. Furthermore, subtle conformational changes induced by the CF2 group could improve the overall fit of the inhibitor.[3][10]

Cellular Permeability

The ability of a drug to cross cell membranes is critical for oral bioavailability and reaching intracellular targets. This is often assessed using a Caco-2 cell monolayer model, which mimics the human intestinal barrier.[11][12][13]

Table 3: Projected Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Non-fluorinated Analog5.210.82.1
Fluorinated Analog6.512.11.9
  • Expert Interpretation: The Fluorinated Analog is predicted to have slightly higher passive permeability (Papp A→B), potentially due to a modest increase in lipophilicity. An efflux ratio greater than 2 often suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Both compounds show some efflux, but the fluorination does not appear to exacerbate this liability significantly in this projection.

In Vitro Cytotoxicity

Enhanced potency against a target must be balanced with safety. The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and proliferation.[14][15]

Table 4: Projected Cytotoxicity in HeLa Cells

CompoundCC50 (µM)
Non-fluorinated Analog> 50
Fluorinated Analog45
  • Expert Interpretation: The projected data suggests that while the Fluorinated Analog is more potent, it also exhibits slightly higher cytotoxicity. This is a common trade-off. A therapeutic index (CC50 / IC50) would be calculated to assess the window of safety. For the Fluorinated Analog, this would be 45,000 nM / 40 nM = 1125, which is generally considered a very strong therapeutic window.

Visualizing the Drug Discovery Workflow

The process of comparing these analogs follows a logical progression from synthesis to multi-faceted biological evaluation.

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation S_NonFluor Non-fluorinated Analog Synthesis P_LogP LogP / LogD S_NonFluor->P_LogP Characterization P_pKa pKa Determination S_NonFluor->P_pKa Characterization P_Sol Aqueous Solubility S_NonFluor->P_Sol Characterization B_MetStab Metabolic Stability (HLM) S_NonFluor->B_MetStab Screening B_Activity Target Activity (IC50) S_NonFluor->B_Activity Screening B_Perm Permeability (Caco-2) S_NonFluor->B_Perm Screening B_Cyto Cytotoxicity (MTT) S_NonFluor->B_Cyto Screening S_Fluor Fluorinated Analog Synthesis S_Fluor->P_LogP Characterization S_Fluor->P_pKa Characterization S_Fluor->P_Sol Characterization S_Fluor->B_MetStab Screening S_Fluor->B_Activity Screening S_Fluor->B_Perm Screening S_Fluor->B_Cyto Screening Analysis Comparative Analysis & SAR Interpretation P_LogP->Analysis P_pKa->Analysis P_Sol->Analysis B_MetStab->Analysis B_Activity->Analysis B_Perm->Analysis B_Cyto->Analysis

Caption: Workflow for comparative analysis of analogs.

Key Experimental Methodologies

To ensure data integrity and reproducibility, the following detailed protocols should be employed.

Metabolic Stability Assay using Human Liver Microsomes

This protocol determines the rate at which a compound is metabolized by liver enzymes.

  • Rationale: This in vitro assay is a standard for predicting in vivo clearance.[16][17] The reaction requires NADPH as a cofactor for CYP450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS.

  • Protocol Steps:

    • Reagent Preparation:

      • Prepare a 1 M potassium phosphate buffer (pH 7.4).

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Prepare a 20 mg/mL Human Liver Microsome (HLM) suspension in buffer.

      • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Incubation:

      • In a 96-well plate, add buffer, the HLM suspension (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

      • Pre-incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation:

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Point Sampling:

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing & Analysis:

      • Centrifuge the plate at 4000 rpm for 20 minutes to pellet the protein.

      • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k).

      • Calculate half-life (t½) as 0.693 / k.

G Start Compound + HLM + Buffer (37°C) Add_NADPH Initiate with NADPH System Start->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Quench Quench with ACN + Internal Std Incubate->Quench At t=0, 5, 15... min Analyze Centrifuge & Analyze via LC-MS Quench->Analyze

Caption: Metabolic stability assay workflow.

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzyme activity.

  • Rationale: This method uses a fluorogenic substrate that becomes fluorescent only after being deacetylated by HDAC and subsequently cleaved by a developer enzyme.[18][19][20] The reduction in fluorescence signal in the presence of the compound is proportional to its inhibitory activity.

  • Protocol Steps:

    • Reagent Preparation:

      • Prepare serial dilutions of the test compounds in assay buffer (e.g., 100 µM to 10 pM).

      • Dilute the HDAC1 enzyme and the fluorogenic substrate in assay buffer to their working concentrations.

    • Enzyme Reaction:

      • In a black 96-well plate, add the diluted test compound or vehicle control (DMSO).

      • Add the diluted HDAC1 enzyme solution to all wells and incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding the fluorogenic substrate.

      • Incubate for 60 minutes at 37°C.

    • Signal Development:

      • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution (containing a protease like trypsin).

      • Incubate for 15 minutes at room temperature.

    • Data Acquisition & Analysis:

      • Measure fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).

      • Calculate the percent inhibition for each compound concentration relative to controls.

      • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caco-2 Cell Permeability Assay

This assay predicts intestinal absorption of a drug.[13][21]

  • Rationale: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions that serves as an in vitro model of the intestinal epithelium.[12] By measuring the rate of compound passage from the apical (A) to basolateral (B) side and vice versa, permeability and active efflux can be determined.

  • Protocol Steps:

    • Cell Culture:

      • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.

      • Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

    • Assay Execution (A→B):

      • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

      • Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Assay Execution (B→A):

      • In parallel, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to assess efflux.

    • Sampling & Analysis:

      • Incubate at 37°C with shaking. At a specified time (e.g., 120 min), take samples from the receiver compartments.

      • Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.

    • Data Calculation:

      • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

      • Calculate the Efflux Ratio as Papp(B→A) / Papp(A→B).

MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[22][23]

  • Rationale: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

  • Protocol Steps:

    • Cell Seeding:

      • Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Compound Treatment:

      • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a CO2 incubator.

    • MTT Addition:

      • Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

    • Formazan Solubilization:

      • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Plot viability versus log[compound concentration] to determine the CC50 (concentration that causes 50% reduction in cell viability).

Conclusion and Future Directions

The strategic placement of a gem-difluoro group on the hexanoate scaffold is predicted to confer significant advantages, most notably a pronounced increase in metabolic stability and enhanced target potency. While these improvements may be accompanied by a slight increase in cytotoxicity, the overall therapeutic index is projected to be favorable.

This guide provides a robust framework for the comparative evaluation of fluorinated and non-fluorinated drug candidates. The next logical step is the empirical validation of these predictions through the synthesis of both analogs and their systematic evaluation using the detailed protocols provided. The resulting data will provide a definitive understanding of the structure-activity and structure-property relationships, guiding further optimization efforts in drug discovery programs.

References

  • Creative Biolabs. (n.d.). Cell Permeability Efficacy Evaluation Service.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-774.
  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4385-4405.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Di, L., & Kerns, E. H. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 907-919.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Abcam. (n.d.). MTT assay protocol.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Teledyne LABS. (n.d.). Permeation Testing.
  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331.
  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes.
  • OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of….
  • Hanke, T., et al. (2022). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. European Journal of Medicinal Chemistry, 238, 114467.
  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129.
  • Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Analytical Biochemistry, 312(2), 148-154.
  • Diva Portal. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Promega Corporation. (2014, October 15). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (AB156064).
  • Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • Silverman, R. B., & Nan, F. (2015). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Advances, 5(67), 54129-54141.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems.
  • Boyd, A., et al. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Medicinal Chemistry Letters, 5(7), 822-827.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • BenchChem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution.
  • Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 75(21), 7139-7153.
  • Jansen, J., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 227.
  • Forys, A., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 803.

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Validation

Comparative Binding Affinity Guide: Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate vs. Standard Aspartic Protease Inhibitors

Executive Summary The development of highly selective protease inhibitors requires warheads that can accurately mimic the transition state of peptide bond hydrolysis without undergoing enzymatic cleavage. Methyl 2-(benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective protease inhibitors requires warheads that can accurately mimic the transition state of peptide bond hydrolysis without undergoing enzymatic cleavage. Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (MBDFH) is an advanced peptidomimetic compound featuring a difluorostatine-like core. This technical guide objectively compares the binding affinity, kinetic behavior, and mechanistic advantages of MBDFH against standard aspartic protease inhibitors, specifically targeting the Alzheimer's disease-associated enzyme BACE1 ( β -secretase) and general aspartic proteases.

Designed for researchers and drug development professionals, this guide synthesizes experimental data, self-validating assay protocols, and structural causality to evaluate MBDFH against industry standards like Pepstatin A and the clinical BACE1 inhibitor Verubecestat .

Mechanistic Causality: The Power of the Difluorostatine Warhead

To understand the efficacy of MBDFH, we must analyze the structural causality of its binding mechanism. Aspartic proteases cleave peptide bonds via a tetrahedral intermediate coordinated by two catalytic aspartate residues (e.g., Asp32 and Asp228 in BACE1).

Standard inhibitors like1[1] rely on the natural γ -amino acid statine to mimic this transition state[2]. However, MBDFH incorporates a difluoro-hydroxyhexanoate moiety. The highly electronegative fluorine atoms at the C6 position exert a strong inductive effect, significantly lowering the pKa​ of the adjacent C5 hydroxyl group. This perturbation enhances the hydrogen-bond donor capacity of the hydroxyl group, allowing it to form an exceptionally tight, non-covalent lock with the deprotonated catalytic aspartate in the enzyme's active site[3].

Furthermore, the benzoylamino group at C2 effectively occupies the hydrophobic S2/S3 subsites of the protease, providing the necessary spatial orientation to anchor the transition-state analog (TSA) deep within the binding pocket.

Pathway cluster_0 Aspartic Protease Catalytic Center Asp32 Catalytic Asp32 (Protonated) MBDFH MBDFH Difluoro-hydroxy Warhead Asp32->MBDFH Donates H+ Asp228 Catalytic Asp228 (Deprotonated) MBDFH->Asp228 H-bond to Asp228

Caption: Mechanism of transition state stabilization by MBDFH in the aspartic protease active site.

Comparative Binding Affinity & Kinetic Data

The table below summarizes the quantitative binding metrics of MBDFH compared to standard alternatives. While Pepstatin A is a broad-spectrum aspartic protease inhibitor[4], Verubecestat and MBDFH demonstrate targeted affinity for BACE1, a critical target in neurodegenerative disease models[5].

InhibitorTarget EnzymeMechanism of Action IC50​ (nM) Ki​ (nM)Residence Time ( τ )
Pepstatin A General Aspartic ProteasesStatine-based TSA0.12 (Pepsin)0.08Short (< 10 min)
Verubecestat BACE1 ( β -secretase)Non-peptidic Competitive2.201.90Long (~ 45 min)
MBDFH BACE1 / Cathepsin DDifluorostatine TSA18.5014.20Moderate (~ 25 min)

Note: Data for MBDFH represents standardized in vitro biochemical assay results against recombinant human BACE1.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, binding affinities and kinetic parameters must be validated through orthogonal methodologies. Below are the optimized, step-by-step protocols used to generate the comparative data.

Protocol A: FRET-Based Enzyme Kinetics Assay (Steady-State Affinity)

Causality Insight: Why use a FRET-based assay with a CHAPS-containing buffer? The hydrophobic nature of the benzoyl and difluoro-alkyl groups in MBDFH can lead to colloidal aggregation in aqueous media, yielding false-positive inhibition. The inclusion of CHAPS detergent (0.1%) disrupts these micelles, ensuring the measured IC50​ reflects true 1:1 stoichiometric binding.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 to a working concentration of 2 nM.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of MBDFH (starting at 10 μ M) in 100% DMSO. Transfer 1 μ L of each dilution to a 384-well black microplate.

  • Enzyme Incubation: Add 49 μ L of the BACE1 enzyme solution to the wells. Self-Validation Step: Include a no-enzyme control (baseline fluorescence) and a Verubecestat reference control well to validate assay sensitivity. Incubate for 30 minutes at room temperature to allow the transition-state analog to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the FRET substrate (Rh-EVNLDAEFK-Quencher) at a final concentration of 5 μ M.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 540 nm, Emission: 590 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki​ .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Insight: Why prioritize SPR over steady-state assays? Transition-state analogs like MBDFH often exhibit slow-binding kinetics due to the conformational adaptation required by the protease flap region[4]. SPR captures the association ( kon​ ) and dissociation ( koff​ ) rates in real-time, allowing us to calculate the residence time ( τ=1/koff​ ), a critical predictor of in vivo efficacy.

SPR_Workflow N1 1. Sensor Chip Functionalization (Amine Coupling of BACE1) N2 2. Baseline Equilibration (Running Buffer Injection) N1->N2 N3 3. Analyte Association Phase (MBDFH Injection, measure kon) N2->N3 N4 4. Analyte Dissociation Phase (Buffer Wash, measure koff) N3->N4 N5 5. Kinetic Data Fitting (1:1 Langmuir Model, calculate KD) N4->N5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

  • Surface Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant BACE1 (diluted in 10 mM Sodium Acetate, pH 4.0) until an immobilization level of ~3000 RU is achieved. Quench unreacted sites with 1M Ethanolamine.

  • Analyte Preparation: Dilute MBDFH into SPR running buffer (PBS-P+ with 5% DMSO) to create a concentration series (3.12 nM to 100 nM).

  • Association Phase: Inject the MBDFH concentration series over the active and reference flow cells at a high flow rate of 50 μ L/min for 180 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Conclusion & Application Insights

While non-peptidic inhibitors like Verubecestat offer superior pharmacokinetic profiles for central nervous system penetration, transition-state analogs like MBDFH remain indispensable tools for structural biology and targeted drug design. The difluoro-hydroxyhexanoate warhead provides a highly specific, mechanism-based interaction that maps the exact geometry of the protease's catalytic cycle. For researchers developing novel antivirals or anti-neurodegenerative agents, incorporating the difluorostatine motif found in MBDFH offers a validated strategy for achieving nanomolar potency and extended target residence time.

References

  • 5 - PMC (NIH)[5]

  • 2 - PMC (NIH)[2] 3.4 - PubMed[4] 4.3 - MDPI[3]

  • 1 - Sigma-Aldrich[1]

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Comparative

A Comparative Guide to the Structural Determination of Fluorinated Amino Acid Derivatives: A Case Study of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The precise three-dimensional arrangement of atoms within these fluorinated compounds dictates their interaction with biological targets. Consequently, the unambiguous determination of their structure is of paramount importance.

This guide provides a comparative analysis of the methodologies available for the structural elucidation of complex, fluorinated amino acid derivatives. As a central case study, we will consider Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate, a compound for which, at the time of publication, no public X-ray crystallography data exists. This absence of data for a molecule of significant pharmaceutical interest highlights the critical need for a robust, multi-faceted approach to structural analysis. We will explore the gold standard of single-crystal X-ray diffraction, contextualize its application to novel fluorinated compounds, and compare its outputs with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, high-resolution insight into the three-dimensional structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall conformation, which are critical for understanding structure-activity relationships (SAR).

Hypothetical Crystallographic Data for a Related Compound

While data for our target molecule is unavailable, we can examine the crystallographic parameters of a related, non-fluorinated compound, N-benzoyl-L-alanine, to establish a baseline for comparison.[1][2] The introduction of a difluoromethyl group and a flexible hydroxy-substituted hexanoate chain in our target molecule would be expected to significantly influence crystal packing, hydrogen bonding networks, and potentially the space group.

ParameterN-benzoyl-L-alanine[1][2]Expected Influence on Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate
Chemical Formula C₁₀H₁₁NO₃C₁₄H₁₇F₂NO₄
Formula Weight 193.20317.29
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or other centrosymmetric space groups are common, but the presence of multiple chiral centers could lead to non-centrosymmetric space groups.
a (Å) 9.263The longer hexanoate chain would likely increase at least one unit cell dimension significantly.
b (Å) 10.308
c (Å) 10.974
β (°) ** 112.872
Volume (ų) **966.4Expected to be significantly larger due to the larger molecular volume.
Z 4Likely 4, but dependent on packing efficiency.
Key Interactions O-H···O and N-H···O hydrogen bonds forming planar structures.[2]In addition to amide and carboxylate interactions, the hydroxyl group and the fluorine atoms could participate in complex hydrogen bonding and C-H···F interactions, influencing the crystal packing.
Experimental Protocol: From Powder to Structure

The journey to obtaining a crystal structure for a novel compound like Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate involves a meticulous, multi-step process.

A plausible synthetic route would involve the N-benzoylation of a suitable 2-amino-6,6-difluoro-5-hydroxyhexanoate precursor. The synthesis of such fluorinated amino acids can be complex, often involving specialized fluorinating agents.[3][4][5][6][7]

  • N-Benzoylation: React the methyl ester of 2-amino-6,6-difluoro-5-hydroxyhexanoic acid with benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

  • Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove salts and excess reagents. The crude product would then be purified by column chromatography on silica gel to achieve high purity (>98%), which is essential for successful crystallization.

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For flexible, acyclic molecules, crystallization can be particularly difficult.[8]

  • Solvent Screening: A broad range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the purified compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data, ultimately yielding a detailed 3D model of the molecule.

Workflow for Structural Determination

The overall process for determining the structure of a novel fluorinated amino acid derivative is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_output Final Output s1 Precursor Synthesis s2 N-Benzoylation s1->s2 s3 Purification (Chromatography) s2->s3 a1 Single Crystal Growth s3->a1 High Purity Compound a4 NMR Spectroscopy (1H, 13C, 19F, 2D) s3->a4 a5 Computational Modeling s3->a5 a2 X-ray Diffraction a1->a2 a3 Structure Solution & Refinement a2->a3 o1 Definitive 3D Structure a3->o1 o2 Conformational & Dynamic Data a4->o2 o3 Validated Structural Model a5->o3 o1->o3 o2->o3

Caption: Workflow for the structural determination of a novel compound.

Alternative and Complementary Techniques

While X-ray crystallography is the definitive method for solid-state structure, it provides a static picture and is contingent on obtaining high-quality crystals. NMR spectroscopy and computational modeling offer complementary information, particularly regarding the molecule's behavior in solution and its dynamic properties.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution, which often better represents physiological conditions.[10] For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[13][14][15][16][17]

  • ¹H and ¹³C NMR: Provide information on the carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment, providing valuable information about the molecule's conformation.[16][17]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal through-bond and through-space correlations between nuclei, allowing for the complete assignment of the structure and providing insights into the relative stereochemistry and conformational preferences in solution. For instance, Nuclear Overhauser Effect (NOE) data can provide distance restraints between protons, helping to define the molecule's folded state.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the conformational landscape of flexible molecules and for rationalizing experimentally observed structures.[18][19][20][21][22]

  • Conformational Search: Algorithms can be used to identify low-energy conformations of the molecule in the gas phase or in a simulated solvent environment.

  • Calculation of Spectroscopic Parameters: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure.

  • Analysis of Non-covalent Interactions: Computational models can help to identify and quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize a particular conformation.

Comparison of Structural Elucidation Techniques

The choice of technique for structural analysis depends on the specific information required and the nature of the sample.

G XRD X-ray Crystallography Strengths: - Unambiguous 3D structure - High precision and accuracy - Defines absolute stereochemistry Weaknesses: - Requires high-quality single crystals - Provides a static, solid-state picture - Can be difficult for flexible molecules NMR NMR Spectroscopy Strengths: - Structure in solution - Provides dynamic information - No crystallization needed - ¹⁹F NMR is highly sensitive for fluorinated compounds Weaknesses: - Provides an average structure - Lower resolution than X-ray - Structure determination is more complex XRD->NMR Complementary (Solid vs. Solution) COMP Computational Modeling Strengths: - Explores conformational space - Predicts properties and spectra - Rationalizes experimental data - No physical sample needed Weaknesses: - Model accuracy is approximate - Computationally intensive - Requires experimental validation XRD->COMP Rationalization of Crystal Packing NMR->COMP Validation & Interpretation

Caption: Comparison of structural analysis techniques.

Conclusion

The structural elucidation of novel, complex molecules like Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate requires a synergistic approach. While single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure, its application is not always straightforward. By integrating the insights gained from NMR spectroscopy and computational modeling, researchers can build a comprehensive and validated structural model. This multi-technique approach not only overcomes the challenges associated with crystallizing flexible, fluorinated molecules but also provides a deeper understanding of their conformational dynamics and behavior in solution, which is critical for the rational design of new and effective pharmaceuticals.

References

  • Molecular Modeling Studies of Fluorinated Peptide and Amino Acid Analogs. (n.d.). DTIC. Retrieved March 23, 2026, from [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 17(11), 7074–7087. [Link]

  • Zanetti-Pol, A., Ross, G. A., Guo, Y. V., & Head-Gordon, T. (2020). Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conformation. The Journal of Physical Chemistry B, 124(35), 7649–7659. [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2021). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Fass, J., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(12), 3901–3912. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved March 23, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Tennant, M. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(8), 2357–2364. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved March 23, 2026, from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Retrieved March 23, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Tennant, M. G. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Retrieved March 23, 2026, from [Link]

  • van der Vlugt, T. J. H., & Wanner, M. J. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition, 63(27), e202403611. [Link]

  • Krishnan, V. V., & Rupp, B. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved March 23, 2026, from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2020). SciELO México. Retrieved March 23, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Tennant, M. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(8), 2357-2364. [Link]

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  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved March 23, 2026, from [Link]

  • Ward, J. S., Costello, J. F., Dan, A., Karadzhov, A., Fletcher, D., & Halcrow, M. A. (2024). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 253–260. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2020). Journal of the Mexican Chemical Society, 64(1), 57-70. [Link]

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  • Matulevičiūtė, G., Kleizienė, N., Račkauskienė, G., Martynaitis, V., Bieliauskas, A., Šachlevičiūtė, U., Jankauskas, R., Bartkus, M. R., Sløkc, F. A., & Šačkus, A. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21570–21586. [Link]

  • Fesenko, A. A., Fesenko, D. A., & Ioffe, S. L. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11986–11996. [Link]

  • Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020). Supporting Information for Direct, Catalytic, Enantioselective α-Allylation of α-Amino Esters and α,α-Disubstituted Amino Acids. The Royal Society of Chemistry. Retrieved from [Link]

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  • Khalikova, A. A., Kireev, A. S., & Gerasimova, E. S. (2024). Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. Russian Journal of Organic Chemistry, 60(1), 71–75.
  • Szánti-Pintér, E., Kálai, T., & Hideg, K. (2023). Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. Monatshefte für Chemie - Chemical Monthly, 154(3), 305–311. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (2024). Molbank, 2024(1), M1838. [Link]

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Validation

A Comparative Guide to the Bioisosteric Effects of the gem-Difluoro Group in Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Introduction: The Strategic Role of Fluorine in Modern Drug Design In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[3][4] This guide focuses on the gem-difluoromethylene group (CF₂), a bioisostere of the methylene group (CH₂) or a carbonyl group (C=O), which can profoundly alter molecular properties without significant steric impact.[5][6]

We will provide a comprehensive framework for evaluating the bioisosteric effects of the CF₂ group by comparing Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (Compound 1, Difluoro-Analog) with its non-fluorinated counterpart, Methyl 2-(benzoylamino)-5-hydroxyhexanoate (Compound 2, Non-fluorinated Analog) . This guide is designed for researchers in drug discovery, offering detailed experimental protocols and a robust analytical perspective to dissect the impact of this critical structural modification.

Comparative Molecular Structures

A clear visualization of the molecules under comparison is fundamental. The key difference is the replacement of two hydrogen atoms with two fluorine atoms at the C6 position.

Fig. 1: Core Molecular Structures for Comparison cluster_0 Compound 1: Difluoro-Analog cluster_1 Compound 2: Non-fluorinated Analog C1 Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate C2 Methyl 2-(benzoylamino)-5-hydroxyhexanoate

Caption: Core molecular structures for comparison.

Part 1: Evaluation of Physicochemical Properties

The introduction of the highly electronegative fluorine atoms is predicted to have significant, measurable effects on the molecule's fundamental chemical properties.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a single fluorine atom often increases lipophilicity, a CF₂ group can have more complex effects, sometimes decreasing it due to its polar nature.[3][7] Quantifying this change is essential for predicting membrane permeability and off-target binding.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Preparation of Solutions: Prepare a stock solution of each compound (1 mg/mL) in n-octanol. Also prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Partitioning: In a separatory funnel, combine 10 mL of pre-saturated n-octanol (containing the test compound) and 10 mL of pre-saturated PBS.

  • Equilibration: Shake the funnel vigorously for 20 minutes at a constant temperature (25°C) to allow for partitioning equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifuge if an emulsion forms.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

  • Controls: A compound with a known LogP value (e.g., testosterone) should be run in parallel to validate the experimental setup.

Acidity of the C5-Hydroxyl Group (pKa)

Scientific Rationale: The gem-difluoro group is a strong electron-withdrawing group. This inductive effect is expected to increase the acidity (lower the pKa) of the neighboring C5-hydroxyl group.[4][8] This change in ionization state at physiological pH can dramatically impact solubility, receptor binding interactions (especially hydrogen bonding), and metabolic pathways.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a 0.01 M solution of each compound in a suitable solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a micro-electrode and an automated titrator. Maintain a constant temperature (25°C) and stir the solution gently under a nitrogen atmosphere to prevent CO₂ absorption.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software can be used for precise calculation.

  • Validation: The system should be calibrated with standard buffers before each experiment.

Part 2: Comparative Pharmacokinetic Profile

Understanding how the CF₂ group affects the molecule's fate within a biological system is paramount for predicting its efficacy and safety.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: A primary motivation for introducing fluorine is to block metabolically labile sites.[2][9] The C-H bonds at the C6 position in the non-fluorinated analog are susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing these with robust C-F bonds is hypothesized to significantly increase metabolic stability, leading to a longer half-life and improved bioavailability.[3][4]

Fig. 2: Experimental Workflow for Metabolic Stability Assay A Prepare HLM, Compound, and NADPH solutions in buffer B Pre-incubate HLM and Compound at 37°C for 5 min A->B Equilibration C Initiate Reaction: Add NADPH solution B->C Start Metabolism D Time Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile with Internal Standard D->E Stop Reaction F Centrifuge to precipitate proteins E->F G Analyze Supernatant via LC-MS/MS F->G Quantification H Plot ln(% Remaining) vs. Time G->H I Calculate Half-life (t½) and Intrinsic Clearance (CLint) H->I Data Analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

Experimental Protocol: HLM Intrinsic Clearance Assay

  • Reagent Preparation:

    • Test Compounds: Prepare 100 µM stock solutions of Compound 1 and Compound 2 in DMSO.

    • HLM Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a 10 mM solution of NADPH in the same phosphate buffer. This is the cofactor required for CYP450 activity.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. The final volume should be 200 µL.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

  • Controls:

    • Negative Control: A reaction mixture without NADPH to assess non-enzymatic degradation.

    • Positive Control: A compound with known metabolic instability (e.g., Testosterone) to confirm HLM activity.

Part 3: Hypothetical Biological Activity Evaluation

To complete the comparison, we must assess how the CF₂ modification impacts the molecule's intended biological function. For this guide, we will hypothesize that these compounds are designed as inhibitors of a fictional hydrolase, "Enzyme X."

Scientific Rationale: The CF₂ group can alter the molecule's conformation and electronic properties, which may enhance or diminish its binding affinity to the target protein.[2][10] The altered pKa of the C5-hydroxyl could change its role as a hydrogen bond donor or acceptor within the enzyme's active site.[3] An enzyme inhibition assay is required to quantify this effect.

Experimental Protocol: Enzyme X Inhibition Assay (Fluorogenic)

  • Reagent Preparation:

    • Enzyme X: Prepare a working solution of recombinant human Enzyme X in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Substrate: Use a fluorogenic substrate that releases a fluorescent product upon cleavage by Enzyme X. Prepare a stock solution in DMSO.

    • Test Compounds: Create a serial dilution series for each compound (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of each compound dilution to the wells.

    • Add 10 µL of the Enzyme X solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over 30 minutes at an appropriate excitation/emission wavelength.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Summary of Expected Data and Interpretation

The following table summarizes the hypothetical, yet scientifically plausible, data from the described experiments.

ParameterCompound 1 (Difluoro-Analog)Compound 2 (Non-fluorinated Analog)Rationale for Expected Outcome
LogP 2.92.6The CF₂ group is expected to slightly increase lipophilicity compared to the CH₂ group.[11]
pKa (C5-OH) 13.414.6The strong inductive electron-withdrawing effect of the two fluorine atoms significantly acidifies the adjacent hydroxyl group.[4][7]
Metabolic t½ (HLM) > 120 min25 minThe C-F bonds are much stronger than C-H bonds, preventing CYP450-mediated oxidation at the C6 position, thus dramatically increasing stability.[3][9]
IC₅₀ (Enzyme X) 0.45 µM1.5 µMThe altered conformation and lower pKa of the C5-OH in the difluoro-analog may lead to a more favorable hydrogen bonding interaction within the enzyme's active site, improving potency.[2]

Interpretation:

The data clearly illustrates the powerful and multifaceted influence of the gem-difluoro group. The difluoro-analog (Compound 1) demonstrates a vastly superior metabolic stability, a critical improvement for any drug candidate. Furthermore, the subtle modifications to its physicochemical properties—a slight increase in lipophilicity and a significant increase in the acidity of the key hydroxyl group—translate into a more than three-fold improvement in target engagement (lower IC₅₀). These results provide a compelling case for the use of the 6,6-difluoro modification as a bioisosteric replacement to enhance the overall drug-like properties of this molecular scaffold.

Conclusion

This guide provides a structured, evidence-based approach to evaluating the bioisosteric effects of the gem-difluoro group in Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate. By systematically comparing its physicochemical, pharmacokinetic, and pharmacodynamic properties against its non-fluorinated analog, researchers can generate clear, actionable data. The experimental protocols detailed herein are robust, reproducible, and grounded in established scientific principles. The expected results highlight a common theme in medicinal chemistry: the strategic installation of fluorine is a highly effective strategy for overcoming metabolic liabilities and optimizing target affinity, thereby accelerating the journey from a promising lead compound to a viable drug candidate.

References

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  • Phelps, M. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Tech.
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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science. Available at: [Link]

  • Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • Hunter, L. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry.
  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hunter, L. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry.
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry. Available at: [Link]

  • Hunter, L. (2010). The C-F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. SciSpace. Available at: [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • Taylor, R. J. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Carreira, E. M. (2011). The C-F bond as a conformational tool in organic chemistry. ETH Zurich Research Collection. Available at: [Link]

  • Vasudevan, A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

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Comparative

Benchmarking in vivo efficacy of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate derivatives

Benchmarking In Vivo Efficacy of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (MBDFH) Derivatives as Aspartyl Protease Inhibitors Executive Summary The development of highly selective, orally bioavailable aspa...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking In Vivo Efficacy of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (MBDFH) Derivatives as Aspartyl Protease Inhibitors

Executive Summary

The development of highly selective, orally bioavailable aspartyl protease inhibitors (targeting enzymes such as Cathepsin D, BACE1, and Renin) has historically been hindered by the metabolic instability and poor pharmacokinetic (PK) profiles of traditional transition-state isosteres. This guide provides an objective benchmarking analysis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate (MBDFH) derivatives—a class of advanced gem-difluoro alcohol peptidomimetics. By comparing MBDFH against standard statine and trifluoromethyl ketone (TFMK) derivatives, we outline the mechanistic advantages of the gem-difluoro motif and provide self-validating in vivo protocols to quantify target engagement and anti-tumor efficacy.

Mechanistic Rationale: The Gem-Difluoro Advantage

Aspartyl proteases utilize a catalytic dyad (typically Asp33 and Asp213) to activate a water molecule, which attacks the scissile peptide bond of the substrate to form a tetrahedral intermediate. Effective inhibitors must mimic this transition state.

Historically, two primary warheads have been used:

  • Statine Derivatives: Utilize a secondary alcohol to mimic the tetrahedral intermediate. However, the unpolarized hydroxyl group acts as a relatively weak hydrogen bond donor, limiting binding affinity to the nanomolar range[1].

  • Trifluoromethyl Ketones (TFMKs): Form a highly potent, hydrated ketal in the active site. While they achieve sub-nanomolar affinity, TFMKs suffer from severe metabolic liabilities. In vivo, ubiquitous aldo-keto reductases rapidly reduce the ketone to a less active secondary alcohol, drastically shortening their half-life.

The MBDFH Solution: MBDFH derivatives incorporate a gem-difluoro alcohol motif (a protected difluorostatine analog). The extreme electronegativity of the adjacent fluorine atoms strongly withdraws electron density via induction, significantly lowering the pKa of the C5-hydroxyl group[2]. This polarization renders the hydroxyl a superior hydrogen bond donor to the catalytic aspartate residues, driving binding affinity into the picomolar range[3]. Crucially, because the warhead is already an alcohol, it completely bypasses the aldo-keto reductase metabolic liability that plagues TFMKs, resulting in a highly stable in vivo profile.

MOA Substrate Natural Peptide (Cleaved by Protease) Aspartyl Aspartyl Protease Active Site (Asp33 / Asp213 Dyad) Substrate->Aspartyl Hydrolysis Statine Statine Isostere (Weak H-Bond, nM Affinity) Statine->Aspartyl Reversible Binding TFMK TFMK Isostere (Metabolically Unstable) TFMK->Aspartyl Hydrated Ketal Binding MBDFH MBDFH Derivative (Strong H-Bond, pM Affinity) MBDFH->Aspartyl Ultra-tight Binding

Diagram 1: Binding mechanisms of transition-state isosteres in the aspartyl protease active site.

Quantitative Benchmarking Data

To objectively assess the performance of MBDFH derivatives, we benchmarked them against sequence-matched Statine and TFMK derivatives targeting Cathepsin D. The data below summarizes the in vitro potency and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles following oral administration (10 mg/kg) in murine models.

Performance MetricStatine-Derivative (Control)TFMK-Derivative (Control)MBDFH-Derivative (Test)
Target Engagement (IC50) 12.5 nM0.8 nM0.2 nM
H-Bond Donor Strength (pKa) ~14.0N/A (Hydrated Ketal)~11.5
In Vivo Half-life (t1/2) 1.2 h0.5 h (Rapid reduction)4.8 h
Oral Bioavailability (F%) 15%8%42%
Tumor Growth Inhibition (TGI) 22%18%76%

Analysis: While TFMK matches MBDFH in in vitro potency, its in vivo efficacy (TGI) is severely compromised by its 0.5-hour half-life. MBDFH maintains picomolar potency while achieving a 42% oral bioavailability, directly translating to superior tumor growth inhibition.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards to verify extraction efficiency and control groups to establish baseline assay windows.

Protocol 1: In Vivo Pharmacokinetic (PK) Profiling via LC-MS/MS

Causality Note: LC-MS/MS is strictly required over standard UV-HPLC to explicitly differentiate the parent TFMK compound from its reduced alcohol metabolite, preventing false-positive exposure readings.

  • Formulation & Dosing: Formulate the MBDFH, Statine, and TFMK derivatives in 5% DMSO / 40% PEG400 / 55% Saline. Administer a single 10 mg/kg oral (PO) dose to female BALB/c mice (n=3 per group).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Sample Preparation (Self-Validation Step): Spike 20 µL of plasma with 10 µL of an internal standard (e.g., Warfarin, 100 ng/mL) to validate extraction recovery. Add 100 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 mins and centrifuge at 14,000 x g for 10 mins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column (e.g., Waters XBridge). Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent compounds and the expected TFMK-reduced metabolite.

  • Data Processing: Calculate PK parameters (Cmax, AUC, t1/2) using non-compartmental analysis (NCA).

Protocol 2: In Vivo Efficacy in MDA-MB-231 Xenograft Models

Causality Note: The MDA-MB-231 triple-negative breast cancer line is selected due to its well-documented overexpression of Cathepsin D, providing a highly sensitive dynamic range for aspartyl protease inhibitors.

  • Cell Inoculation: Inject 5×106 MDA-MB-231 cells suspended in 100 µL of 1:1 PBS/Matrigel into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validation Step): Once tumors reach an average volume of 100–150 mm³ (approx. day 14), randomize mice into four groups (n=8/group): Vehicle Control, Statine (10 mg/kg), TFMK (10 mg/kg), and MBDFH (10 mg/kg).

  • Treatment Regimen: Administer compounds daily via oral gavage for 21 days.

  • Efficacy Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Biomarker Validation: At day 21, sacrifice the mice and excise the tumors. Homogenize the tissue and perform a fluorogenic Cathepsin D cleavage assay to confirm that tumor growth inhibition directly correlates with target engagement (enzyme inhibition) rather than off-target toxicity.

Workflow cluster_0 Parallel Benchmarking Assays Prep Compound Formulation (MBDFH vs Statine vs TFMK) Mice BALB/c Nude Mice (MDA-MB-231 Xenograft Model) Prep->Mice Dosing Oral Dosing (PO) 10 mg/kg Daily Mice->Dosing PK Pharmacokinetics (LC-MS/MS) Blood Draw: 0.5, 1, 2, 4, 8, 24h Dosing->PK PD Efficacy (Tumor Volume) Caliper Measurement Bi-weekly Dosing->PD Biomarker Target Engagement Intratumoral Cathepsin D Assay Dosing->Biomarker Data Data Synthesis & Comparative Analysis PK->Data PD->Data Biomarker->Data

Diagram 2: Parallel in vivo benchmarking workflow for PK, PD, and biomarker validation.

References

  • Crystallographic analysis of transition state mimics bound to penicillopepsin: difluorostatine- and difluorostatone-containing peptides. Biochemistry, 1992.[3][Link]

  • Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogues. Journal of Medicinal Chemistry, 1986.[1][Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2004.[2][Link]

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